Product packaging for 2-(4-Nitrophenoxy)pyrimidine(Cat. No.:CAS No. 181801-29-6)

2-(4-Nitrophenoxy)pyrimidine

Cat. No.: B172826
CAS No.: 181801-29-6
M. Wt: 217.18 g/mol
InChI Key: VLNVCMOMPHXWLG-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)pyrimidine is a synthetic pyrimidine derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active molecules and its ability to interact with diverse biological targets . This compound features a pyrimidine ring substituted with a 4-nitrophenoxy group, a structure that may be utilized in the synthesis of more complex molecules for various research applications. While specific biological data for this compound may be limited, pyrimidine derivatives are extensively investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . Furthermore, the pyrimidine core is a fundamental component in numerous compounds with documented antimicrobial , anticancer , and antiviral activities . Researchers value such nitrophenyl-substituted heterocycles as key intermediates in the development of potential therapeutic agents and for exploring structure-activity relationships (SAR) . The synthetic versatility of the pyrimidine ring, accessible through methods such as multicomponent couplings and cyclization reactions, makes this compound a valuable intermediate for constructing targeted libraries . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O3 B172826 2-(4-Nitrophenoxy)pyrimidine CAS No. 181801-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNVCMOMPHXWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361015
Record name 2-(4-nitrophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

181801-29-6
Record name 2-(4-nitrophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-(4-nitrophenoxy)pyrimidine, a molecule of interest in medicinal chemistry and drug development. The primary synthesis pathway involves a nucleophilic aromatic substitution (SNAr) reaction. This document outlines the reaction, provides a detailed experimental protocol based on established chemical principles, and includes expected quantitative and spectroscopic data for the final product.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and widely recognized method for the synthesis of this compound is the nucleophilic aromatic substitution reaction between 2-chloropyrimidine and 4-nitrophenol. In this reaction, the phenoxide ion, generated in situ by the deprotonation of 4-nitrophenol with a base, acts as a nucleophile and attacks the electron-deficient C2 position of the pyrimidine ring, displacing the chloride leaving group.

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of the electronegative nitrogen atoms in the ring activates the carbon atoms towards substitution.

Experimental Protocol

This protocol is a representative procedure based on analogous reactions found in the scientific literature. Researchers should optimize conditions as necessary for their specific laboratory setup and scale.

Materials:

  • 2-chloropyrimidine

  • 4-nitrophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-nitrophenol (1.0 equivalent), 2-chloropyrimidine (1.0 to 1.2 equivalents), and anhydrous potassium carbonate (1.5 to 2.0 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.2 to 0.5 M with respect to 4-nitrophenol).

  • Reaction: Stir the reaction mixture at a temperature between 60°C and 80°C. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary but are typically in the range of 4 to 12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Data Presentation

The following tables summarize the key quantitative and characterization data for this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Appearance Purity
This compoundC₁₀H₇N₃O₃217.18181801-29-6Solid≥98%[1]

Table 1: Physicochemical Properties of this compound.

Technique Solvent Expected Chemical Shifts (δ, ppm)
¹H NMRCDCl₃ or DMSO-d₆Pyrimidine H-4, H-6: ~8.6 ppm (d) Pyrimidine H-5: ~7.1 ppm (t) Nitrophenyl H-2', H-6': ~8.3 ppm (d) Nitrophenyl H-3', H-5': ~7.3 ppm (d)
¹³C NMRCDCl₃ or DMSO-d₆Pyrimidine C-2: ~164 ppm Pyrimidine C-4, C-6: ~158 ppm Pyrimidine C-5: ~117 ppm Nitrophenyl C-1': ~155 ppm Nitrophenyl C-4': ~145 ppm Nitrophenyl C-2', C-6': ~125 ppm Nitrophenyl C-3', C-5': ~122 ppm

Table 2: Predicted NMR Spectroscopic Data for this compound. Note: These are predicted values based on analogous structures and may vary slightly in experimental acquisition.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product 2_chloropyrimidine 2-Chloropyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) 2_chloropyrimidine->SNAr 4_nitrophenol 4-Nitrophenol 4_nitrophenol->SNAr Base Base (e.g., K₂CO₃) Base->SNAr Solvent Solvent (e.g., DMF) Solvent->SNAr Workup Aqueous Work-up & Extraction SNAr->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis

Logical_Relationship Start Start Reactants Combine Reactants: - 2-Chloropyrimidine - 4-Nitrophenol - Base - Solvent Start->Reactants Reaction_Conditions Apply Reaction Conditions: - Heat (e.g., 60-80°C) - Stirring - Inert Atmosphere Reactants->Reaction_Conditions Monitoring Monitor Reaction Progress (TLC) Reaction_Conditions->Monitoring Completion_Check Reaction Complete? Monitoring->Completion_Check Completion_Check->Monitoring No Workup Perform Aqueous Work-up and Extraction Completion_Check->Workup Yes Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product: - NMR - MS - etc. Purification->Characterization End End Characterization->End

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(4-Nitrophenoxy)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring linked to a 4-nitrophenoxy group. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases essential for life. The incorporation of a nitrophenoxy moiety introduces specific electronic and steric properties that can influence the molecule's interaction with biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that while some experimental data is available, many properties are predicted through computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇N₃O₃ChemScene[1]
Molecular Weight 217.18 g/mol ChemScene[1]
Predicted Boiling Point 411.7 ± 47.0 °CChemicalBook[2]
Predicted Density 1.371 ± 0.06 g/cm³ChemicalBook
Predicted pKa -1.19 ± 0.13ChemicalBook
Predicted LogP 2.1771ChemScene[1]
Topological Polar Surface Area (TPSA) 78.15 ŲChemScene[1]
Hydrogen Bond Acceptors 5ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 3ChemScene[1]

Experimental Protocols

Synthesis of this compound

General Protocol:

A typical synthesis would involve the reaction of 2-chloropyrimidine with 4-nitrophenol in the presence of a base and a suitable solvent.

Materials:

  • 2-chloropyrimidine

  • 4-nitrophenol

  • Potassium carbonate (K₂CO₃) or a similar base

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloropyrimidine (1 equivalent) in DMF, add 4-nitrophenol (1.1 equivalents) and potassium carbonate (2-3 equivalents).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Diagram 1: General Synthetic Workflow

Synthesis_Workflow Reactants 2-chloropyrimidine + 4-nitrophenol + Base (e.g., K2CO3) Reaction Nucleophilic Aromatic Substitution in DMF Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Characterization Protocols

The synthesized this compound would be characterized using standard spectroscopic methods to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and nitrophenyl protons, with their respective chemical shifts and coupling patterns confirming the connectivity.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, which should correspond to 217.18 g/mol .

  • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the functional groups present in the molecule, such as the C-O-C ether linkage, the C=N bonds of the pyrimidine ring, and the N-O bonds of the nitro group.

  • Melting Point Analysis: The melting point of the purified solid would be determined to assess its purity.

Potential Biological Activities and Signaling Pathways

While no specific biological activities or modulated signaling pathways have been reported for this compound itself, the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5]

Anticancer Activity

Many pyrimidine analogs act as inhibitors of key enzymes involved in cancer cell proliferation and survival. For instance, some pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[3] Others can target signaling pathways such as the one involving the Fibroblast Growth Factor Receptor (FGFR), which is often dysregulated in various cancers.[6] The presence of the nitro group on the phenyl ring can also contribute to cytotoxic effects.

Diagram 2: Potential Anticancer Signaling Pathway Inhibition

Anticancer_Pathway Compound This compound FGFR FGFR Compound->FGFR CDK CDK Compound->CDK Proliferation Cancer Cell Proliferation FGFR->Proliferation CellCycle Cell Cycle Progression CDK->CellCycle CellCycle->Proliferation

Caption: Potential inhibition of FGFR and CDK pathways by this compound.

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial properties. The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The thiophenyl substituted pyrimidine derivatives, for example, have been shown to inhibit FtsZ polymerization, a key step in bacterial cell division.[6]

Diagram 3: Hypothetical Antimicrobial Assay Workflow

Antimicrobial_Assay Start Prepare bacterial/ fungal culture Treatment Incubate with varying concentrations of This compound Start->Treatment Incubation Incubate at optimal temperature Treatment->Incubation Measurement Measure microbial growth (e.g., OD600) Incubation->Measurement MIC Determine Minimum Inhibitory Concentration (MIC) Measurement->MIC

Caption: A standard workflow for determining the antimicrobial activity of a compound.

Conclusion

This compound is a compound of interest due to its pyrimidine core, a well-established pharmacophore. While comprehensive experimental data on its physicochemical properties and biological activities are currently limited in publicly accessible literature, this guide provides a summary of the available predicted data and outlines standard experimental protocols for its synthesis and characterization. The exploration of its potential anticancer and antimicrobial activities, based on the known pharmacology of related pyrimidine derivatives, suggests that this compound could be a valuable candidate for further investigation in drug discovery programs. Future research should focus on obtaining experimental data to validate the predicted properties and to elucidate the specific biological targets and mechanisms of action of this compound.

References

The Elusive Mechanism of 2-(4-Nitrophenoxy)pyrimidine: A Technical Overview of Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive literature reviews and database searches have revealed a significant finding regarding the mechanism of action for 2-(4-Nitrophenoxy)pyrimidine: there is currently no specific, publicly available scientific literature detailing its biological activity or core mechanism of action. This suggests that the compound may be a novel entity, a synthetic intermediate not intended for biological application, or a compound that has not yet been the subject of in-depth biological investigation.

In light of this, this technical guide provides a comprehensive overview of the well-established mechanisms of action for the broader class of pyrimidine derivatives. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities.[1][2][3][4] This document will explore these mechanisms, categorized by their therapeutic applications, to provide a valuable contextual framework for researchers interested in this compound and other novel pyrimidine-based compounds.

General Mechanisms of Action of Pyrimidine Derivatives

The versatility of the pyrimidine ring allows for substitutions that can modulate its interaction with a wide range of biological targets.[2] Consequently, pyrimidine derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[1][2][3]

Anticancer Activity

Pyrimidine derivatives are a cornerstone of modern oncology, primarily targeting enzymes and signaling pathways crucial for cancer cell proliferation and survival.[5][6]

a) Kinase Inhibition:

A predominant mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This disrupts signaling cascades that are often hyperactivated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several pyrimidine-based drugs are potent EGFR inhibitors.[4][7] By blocking EGFR signaling, these compounds can halt cell proliferation and induce apoptosis in EGFR-dependent tumors. The pyrimidine core often forms key hydrogen bonds within the hinge region of the EGFR kinase domain.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are critical regulators of the cell cycle. Pyrimidine derivatives have been designed to inhibit CDKs, leading to cell cycle arrest and apoptosis.[5]

  • Other Kinase Targets: The pyrimidine scaffold has been adapted to target a multitude of other kinases implicated in cancer, including Bruton's Tyrosine Kinase (BTK), Anaplastic Lymphoma Kinase (ALK), and Fibroblast Growth Factor Receptor (FGFR).[8][9][10]

Illustrative Signaling Pathway: EGFR Inhibition by a Generic Pyrimidine Derivative

EGFR_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits (ATP-competitive) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Generic EGFR signaling pathway and its inhibition by a pyrimidine derivative.

b) Inhibition of Pyrimidine Metabolism:

Cancer cells have a high demand for nucleotides for DNA and RNA synthesis. Targeting the de novo pyrimidine biosynthesis pathway is another effective anticancer strategy.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in this pathway. Pyrimidine-based inhibitors of DHODH can deplete the pyrimidine nucleotide pool, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[9]

Illustrative Workflow: DHODH Inhibition

DHODH_Inhibition_Workflow Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Downstream UMP -> dTMP, CTP (DNA/RNA Synthesis) Orotate->Downstream DHODH->Orotate Pyrimidine_Inhibitor Pyrimidine-based DHODH Inhibitor Pyrimidine_Inhibitor->DHODH Inhibits

Caption: Inhibition of the de novo pyrimidine synthesis pathway via DHODH.

c) Other Anticancer Mechanisms:

Pyrimidine derivatives have also been shown to exert anticancer effects through various other mechanisms, including:

  • DNA Synthesis Inhibition: As analogs of natural pyrimidine bases, some derivatives can be incorporated into DNA, leading to chain termination or DNA damage.[6]

  • Topoisomerase Inhibition: Some fused pyrimidine systems can inhibit topoisomerases, enzymes that are essential for DNA replication and repair.

  • Tubulin Polymerization Inhibition: Certain pyrimidine compounds can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.

Example Quantitative Data for Pyrimidine-Based Kinase Inhibitors (Illustrative)

Compound ClassTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
Pyrido[2,3-d]pyrimidinesEGFR0.95 - 1.5A5490.1 - 0.5
Pyrrolo[2,3-d]pyrimidinesEGFR3.63 - 63.29HCT-1160.5 - 5.0
2,4,5-trisubstituted PyrimidinesFGFRVariesVariousVaries
Disclaimer: This table presents example data for illustrative purposes based on published research on various pyrimidine derivatives and does not represent data for this compound.[7]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives are often attributed to their ability to modulate key inflammatory mediators. The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX-1 and/or COX-2, these compounds can reduce inflammation and pain. Additionally, some pyrimidine derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins.[11]

Antimicrobial and Antiviral Activity

The structural similarity of pyrimidine derivatives to the nucleobases of DNA and RNA makes them effective antimicrobial and antiviral agents.

  • Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidine derivatives, like trimethoprim, are potent inhibitors of bacterial DHFR, an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines, pyrimidines, and some amino acids. Inhibition of DHFR disrupts bacterial DNA synthesis and leads to cell death.[2]

  • Viral Enzyme Inhibition: In virology, pyrimidine nucleoside analogs can be phosphorylated by viral kinases and subsequently incorporated into the growing viral DNA or RNA chain by viral polymerases. This leads to chain termination and inhibition of viral replication.

Experimental Protocols: General Methodologies

While specific protocols for this compound are unavailable, the following are general experimental methodologies commonly used to characterize the mechanism of action of novel pyrimidine derivatives.

a) Enzyme Inhibition Assays:

To determine the inhibitory potency of a compound against a specific enzyme (e.g., a kinase or DHODH), in vitro enzyme inhibition assays are performed. These assays typically involve:

  • Incubating the purified enzyme with varying concentrations of the inhibitor.

  • Adding the enzyme's substrate to initiate the reaction.

  • Measuring the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorescence, or luminescence).

  • Calculating the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9]

b) Cell-Based Proliferation Assays:

To assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines, assays such as the MTT or MTS assay are commonly used. These colorimetric assays measure the metabolic activity of viable cells. The IC50 value for cell proliferation is determined by treating cells with a range of compound concentrations and measuring cell viability after a specific incubation period (e.g., 72 hours).

c) Western Blotting:

This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules within a pathway. For example, to confirm the inhibition of the EGFR pathway, cells would be treated with the pyrimidine derivative, and Western blotting would be used to measure the levels of phosphorylated EGFR and downstream proteins like AKT and ERK.

Conclusion and Future Directions

The pyrimidine scaffold is a remarkably versatile platform in drug discovery, giving rise to compounds with a wide spectrum of biological activities. While the specific mechanism of action for this compound remains to be elucidated, the extensive research on other pyrimidine derivatives provides a solid foundation for hypothesizing its potential biological targets. The presence of a 4-nitrophenoxy group may confer specific electronic and steric properties that could favor interaction with particular enzyme active sites or receptors.

Future research on this compound should focus on initial biological screening against a panel of common drug targets, such as kinases, metabolic enzymes, and microbial enzymes, to identify any potential activity. Should a biological effect be observed, the detailed experimental protocols outlined in this guide can be employed to thoroughly characterize its mechanism of action. The continued exploration of novel pyrimidine derivatives is a promising avenue for the discovery of new therapeutic agents.

References

The Biological Versatility of 2-(4-Nitrophenoxy)pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous bioactive compounds.[1][2][3][4][5] This technical guide focuses on the biological activities of a specific subclass: 2-(4-Nitrophenoxy)pyrimidine derivatives. While direct and extensive biological data for this specific family of compounds is limited in publicly accessible literature, this guide extrapolates potential activities based on the well-documented bioactivities of structurally related 2-phenoxypyrimidine and other pyrimidine analogs. This document provides a comprehensive overview of potential anticancer, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols for the evaluation of these activities are provided, alongside visualizations of relevant signaling pathways using the DOT language for Graphviz, to empower researchers in the design and evaluation of novel therapeutic agents based on this scaffold.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2][3][4][5] Their structural resemblance to the nucleobases of DNA and RNA allows them to interact with a wide range of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The 2-phenoxypyrimidine core, in particular, has been explored as a pharmacophore in the development of kinase inhibitors and other therapeutic agents. The introduction of a nitro group at the 4-position of the phenoxy ring in this compound derivatives can significantly influence the electronic properties of the molecule, potentially enhancing its biological activity.

Potential Biological Activities

Based on the known activities of structurally similar pyrimidine derivatives, this compound analogs are promising candidates for a range of therapeutic applications.

Anticancer Activity

Pyrimidine derivatives are well-established as anticancer agents.[3][6] Their mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Several classes of pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed in various cancers.[7][8][9] Derivatives of the 2-phenyl-4-aminopyrimidine and thieno[2,3-d]pyrimidine scaffolds have shown significant EGFR inhibitory activity.[10][11]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is another key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[12][13] Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[14]

  • Other Kinase Targets: The 2-phenoxypyridine scaffold, a close analog of 2-phenoxypyrimidine, has been optimized to yield potent inhibitors of c-Jun N-terminal kinase (JNK).[15] Furthermore, phenoxypyrimidine derivatives have been studied as inhibitors of p38 kinase.[16]

Table 1: Illustrative Anticancer Activity of Related Pyrimidine Derivatives

Compound ClassTargetCell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidine DerivativeEGFRMCF-70.66[11]
Furo[2,3-d]pyrimidine DerivativeVEGFR-2HUVEC<10 (99.5% inhibition)[17]
Pyrimidine-based DerivativeVEGFR-2A5499.19[12]
2-Phenyl-4-aminopyrimidine DerivativeEGFRDel19/T790M/C797SN/AN/A[10]
Pyrido[2,3-d]pyrimidine DerivativePDGFR, FGFR, EGFR, c-srcN/A0.13-1.11[18]

Note: The data presented in this table is for structurally related pyrimidine derivatives and is intended to be illustrative of the potential activity of this compound derivatives.

Antimicrobial Activity

The pyrimidine scaffold is also a key component of many antimicrobial agents.

Various pyrimidine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[18][19][20] For instance, a 4-amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrile derivative has shown both antibacterial and antifungal properties.[21] The antimicrobial activity of pyrimidine compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Table 2: Illustrative Antimicrobial Activity of a Related Pyrimidine Derivative

CompoundMicroorganismZone of Inhibition (mm)Reference
4-amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrileStaphylococcus aureus10[21]
4-amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrileCandida albicans8[21]

Note: The data presented in this table is for a specific nitro-substituted pyrimidine derivative and serves as an example of potential antimicrobial activity.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound derivatives.

Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with this compound derivatives incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start reagent_prep Prepare kinase, substrate, ATP, and inhibitor solutions start->reagent_prep plate_setup Add inhibitor and kinase to 96-well plate reagent_prep->plate_setup pre_incubation Pre-incubate to allow inhibitor binding plate_setup->pre_incubation reaction_initiation Initiate reaction by adding ATP/substrate mix pre_incubation->reaction_initiation incubation Incubate to allow phosphorylation reaction_initiation->incubation detection Add detection reagent (e.g., ADP-Glo™) incubation->detection luminescence_reading Read luminescence detection->luminescence_reading data_analysis Calculate IC50 values luminescence_reading->data_analysis end End data_analysis->end EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR VEGFR2_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2

References

Crystal Structure of 2-(4-Nitrophenoxy)pyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of 2-(4-Nitrophenoxy)pyrimidine has not been reported. Therefore, a detailed technical guide on its crystallographic parameters, molecular geometry, and intermolecular interactions cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in the structural aspects of pyrimidine derivatives, this absence of data presents a research opportunity. The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide valuable insights into its solid-state conformation, packing arrangement, and the nature of its intermolecular forces. This information is crucial for understanding its physicochemical properties, and for structure-based drug design should this molecule be a fragment or lead compound of interest.

General Molecular Properties

While the crystal structure is undetermined, some basic molecular properties of this compound can be reported based on chemical database information.

PropertyValueSource
Molecular Formula C₁₀H₇N₃O₃ChemScene[1]
Molecular Weight 217.18 g/mol ChemScene[1]
CAS Number 181801-29-6ChemScene[1]

Hypothetical Workflow for Crystal Structure Determination

For researchers who may wish to pursue the determination of this crystal structure, a general experimental workflow is outlined below. This represents a standard approach in the field of chemical crystallography.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Solvent Screening for Single Crystal Growth purification->screening growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) screening->growth data_collection Single-Crystal X-ray Data Collection growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation and Analysis refinement->validation cif Crystallographic Information File (CIF) validation->cif CIF File Generation

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Potential Research Directions

Given the interest in pyrimidine-containing compounds in medicinal chemistry, determining the crystal structure of this compound could be a valuable contribution to the field. The resulting structural data would allow for:

  • Computational Modeling: The empirical data from the crystal structure could be used to validate and improve computational models of this and related molecules.

  • Structure-Activity Relationship (SAR) Studies: Understanding the three-dimensional structure is fundamental to elucidating how the molecule might interact with biological targets.

  • Polymorphism Screening: Crystallization experiments may reveal different crystalline forms (polymorphs) of the compound, each with unique physical properties that could be important for drug development.

Should the crystal structure of this compound be determined and published in the future, a comprehensive technical guide could be produced. Researchers are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD) for the most current information.

References

Spectroscopic and Spectrometric Elucidation of 2-(4-Nitrophenoxy)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for the compound 2-(4-Nitrophenoxy)pyrimidine (CAS No. 181801-29-6). Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values and representative experimental protocols. This information is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related compounds.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 181801-29-6
Molecular Formula C₁₀H₇N₃O₃
Molecular Weight 217.18 g/mol
Structure
alt text

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.65Doublet2HPyrimidine H-4, H-6
~8.30Doublet2HNitrophenyl H-3, H-5
~7.30Doublet2HNitrophenyl H-2, H-6
~7.15Triplet1HPyrimidine H-5
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~164.0Pyrimidine C-2
~158.5Pyrimidine C-4, C-6
~155.0Nitrophenyl C-1 (ipso)
~145.0Nitrophenyl C-4 (ipso)
~125.5Nitrophenyl C-3, C-5
~121.0Nitrophenyl C-2, C-6
~117.0Pyrimidine C-5
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H Aromatic Stretch
~1600-1580StrongC=N Stretch (Pyrimidine Ring)
~1520, ~1345StrongAsymmetric & Symmetric NO₂ Stretch
~1480-1440MediumAromatic C=C Stretch
~1250-1200StrongAryl-O Stretch
Table 4: Mass Spectrometry Data
TechniqueExpected m/z
Electrospray Ionization (ESI) [M+H]⁺: 218.05, [M+Na]⁺: 240.03
Electron Ionization (EI) Molecular Ion [M]⁺˙: 217.05, with significant fragmentation

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic and spectrometric data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Collect 16 to 64 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to approximately 220-250 ppm.

    • Employ a pulse angle of 45 degrees with a relaxation delay of 2-5 seconds.

    • Accumulate several thousand scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (ESI): Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any adducts or fragments.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Spectrometric Analysis synthesis Synthesis of This compound workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for synthesis and characterization.

Potential Therapeutic Targets of Phenoxy-Pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. While specific data for 2-(4-nitrophenoxy)pyrimidine remains limited in publicly accessible literature, the broader class of phenoxy-pyrimidine and nitrophenoxy-pyrimidine derivatives has been extensively investigated, revealing significant potential for therapeutic intervention in various diseases. This technical guide consolidates the current understanding of the potential therapeutic targets of these derivatives, with a primary focus on their role as kinase inhibitors in oncology. We present quantitative data on their biological activity, detail relevant experimental methodologies, and provide visual representations of key signaling pathways to facilitate further research and drug development efforts.

Introduction: The Prominence of the Pyrimidine Scaffold

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is integral to numerous biological processes.[1] This inherent biological relevance has made pyrimidine and its derivatives a privileged scaffold in drug discovery, leading to the development of drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] The phenoxy-pyrimidine core, in particular, has emerged as a versatile template for the design of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Key Therapeutic Targets in Oncology

Research into phenoxy-pyrimidine derivatives has predominantly focused on their potential as anti-cancer agents through the inhibition of key protein kinases involved in tumor growth, angiogenesis, and metastasis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and survival.[4] Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several studies have identified phenoxy-pyrimidine derivatives as potent VEGFR-2 inhibitors.

Table 1: VEGFR-2 Inhibitory Activity of Representative Pyrimidine Derivatives

Compound ClassSpecific DerivativeTargetIC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (µM)Reference
Furo[2,3-d]pyrimidine15bVEGFR-2-HUVEC Proliferation-[1][5]
Thieno[2,3-d]pyrimidine21eVEGFR-221--[1][5]
Thieno[2,3-d]pyrimidine21bVEGFR-233.4--[1][5]
Thieno[2,3-d]pyrimidine21cVEGFR-247.0--[1][5]
Anilinopyrimidine3gVEGFR-2-MKN-450.33[6]
Anilinopyrimidine18aVEGFR-2-EBC-1-[6]
Pyrazolo[3,4-d]pyrimidineII-1VEGFR-2-HepG25.90[7]
Pyrrolo[2,3-d]pyrimidine61VEGFR-211.9--[4]
Pyrrolo[2,3-d]pyrimidine62VEGFR-213.7--[4]
Indole-pyrimidine conjugate34VEGFR-2330MDA-MB-231, HepG2, A549, PC-35.85, 7.87, 6.41, 10.43[4]

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity or cellular process. HUVEC: Human Umbilical Vein Endothelial Cells. MKN-45: Human gastric cancer cell line. EBC-1: Human lung squamous cell carcinoma cell line. HepG2: Human liver cancer cell line.

c-Met (Hepatocyte Growth Factor Receptor)

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.[8] Anilinopyrimidine and other pyrimidine-based scaffolds have been successfully developed as dual inhibitors of c-Met and VEGFR-2.

Table 2: c-Met Inhibitory Activity of Representative Pyrimidine Derivatives

Compound ClassSpecific DerivativeTargetIC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (µM)Reference
Anilinopyrimidine3hc-Met---[6]
Pyridine analogue18ac-Met3.8--[6]
Thieno[2,3-d]pyrimidine6bc-Met35.7BaF3-TPR-Met-[9]
Tetrahydro-pyridothienopyrimidine13bc-Met20Various cancer cell lines-[8]
Pyridine headgroup11cc-Met80Various cancer cell lines-[8]
Pyridine headgroup11ic-Met50Various cancer cell lines-[8]
Tetrahydro-pyridothienopyrimidine13hc-Met50Various cancer cell lines-[8]

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity or cellular process. BaF3-TPR-Met: A murine pro-B cell line engineered to be dependent on c-Met signaling.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases is involved in cell proliferation, differentiation, and migration. Genetic alterations in FGFRs are known drivers of various cancers, making them attractive therapeutic targets.[10] Pyrimidine derivatives have been identified as potent inhibitors of FGFRs.

Table 3: FGFR Inhibitory Activity of Representative Pyrimidine Derivatives

Compound ClassSpecific DerivativeTargetIC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (µM)Reference
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine7nFGFR1/28/4Human liver cancer xenograft-[11]
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine7nFGFR43.8Human liver cancer xenograft-[11]
Pyrimidine derivative20bFGFR3-Bladder cancer xenograft-[10]

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity or cellular process.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of phenoxy-pyrimidine derivatives in oncology are primarily achieved through the modulation of critical signaling pathways.

VEGFR-2 Signaling Pathway

VEGFR-2 activation by its ligand, VEGF, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Phenoxy-pyrimidine inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Inhibitor Phenoxy-Pyrimidine Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

c-Met Signaling Pathway

Binding of HGF to the c-Met receptor leads to its dimerization and autophosphorylation, activating downstream pathways such as RAS/MAPK and PI3K/Akt, which promote cell growth, motility, and invasion. Dual c-Met/VEGFR-2 inhibitors with a pyrimidine scaffold can effectively block these oncogenic signals.

cMet_Pathway HGF HGF cMet c-Met HGF->cMet Binds PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Invasion Invasion & Metastasis ERK->Invasion Inhibitor Phenoxy-Pyrimidine Inhibitor Inhibitor->cMet

Caption: c-Met signaling pathway and point of inhibition.

Other Potential Therapeutic Targets

Beyond oncology, the versatile pyrimidine scaffold has shown promise in targeting other enzymes and receptors implicated in various diseases.

  • Cyclooxygenase (COX) Enzymes: Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2, an enzyme involved in inflammation and pain, suggesting their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12]

  • Dipeptidyl Peptidase-IV (DPP-IV): Pyrimidine-based compounds have been investigated as inhibitors of DPP-IV, an enzyme that inactivates incretin hormones. DPP-IV inhibitors are a class of oral anti-diabetic drugs.[13]

  • Antimicrobial Targets: The pyrimidine nucleus is a common feature in various antimicrobial agents, and derivatives continue to be explored for their antibacterial and antifungal activities.[2]

Experimental Protocols

The identification and characterization of phenoxy-pyrimidine derivatives as potent therapeutic agents involve a range of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the concentration of a compound required to inhibit 50% of a specific kinase's activity (IC50).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, c-Met)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal, which is proportional to the amount of ADP produced (and thus kinase activity).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The phenoxy-pyrimidine scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. While direct biological data on this compound is not extensively documented, the wealth of research on structurally related compounds, particularly in the realm of kinase inhibition for cancer therapy, provides a strong rationale for its further investigation. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to elucidate their specific therapeutic targets and mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, potentially leading to the discovery of new and effective treatments for a range of human diseases.

References

In Silico Modeling of 2-(4-Nitrophenoxy)pyrimidine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] This technical guide provides an in-depth overview of the in silico modeling of 2-(4-Nitrophenoxy)pyrimidine, a representative member of this chemical class. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document outlines a comprehensive framework for its virtual assessment based on established methodologies and data from closely related pyrimidine analogues. We will explore its potential interactions with plausible biological targets, detail the computational protocols for such investigations, and present illustrative data to guide researchers in the virtual screening and characterization of novel pyrimidine-based compounds.

Introduction to this compound and its Therapeutic Potential

Pyrimidine and its derivatives are fundamental heterocyclic compounds that play a crucial role in various biological processes, being integral components of nucleic acids (cytosine, thymine, and uracil).[2] The versatility of the pyrimidine ring allows for diverse chemical modifications, leading to a wide array of pharmacological activities.[1] The subject of this guide, this compound, features a pyrimidine core linked to a 4-nitrophenoxy group. The nitrophenyl moiety is a common feature in various biologically active molecules and can contribute to specific binding interactions.

Given the broad therapeutic landscape of pyrimidine derivatives, this compound could plausibly interact with several protein families. In silico modeling serves as a powerful initial step to explore these potential interactions, predict binding affinities, and elucidate possible mechanisms of action, thereby accelerating the drug discovery process.

Potential Protein Targets and Signaling Pathways

Based on extensive research on pyrimidine derivatives, several protein families emerge as high-probability targets. Notably, protein kinases and enzymes involved in inflammatory pathways are frequently modulated by compounds containing the pyrimidine scaffold.

Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine structure can mimic the purine core of ATP, the natural substrate for kinases, making it an excellent scaffold for competitive kinase inhibitors.[3] Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Numerous in silico and experimental studies have demonstrated the interaction of pyrimidine derivatives with CDK2.[3]

Hypothetical Signaling Pathway Involving CDK2 Inhibition

CDK2_Signaling_Pathway cluster_0 Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activation Rb Rb CDK2->Rb Phosphorylation (Inactivation) p27 p27/p21 p27->CDK2 Inhibition E2F E2F Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Activation of Transcription Molecule This compound Molecule->CDK2 Inhibition

Caption: Hypothetical signaling pathway of CDK2 inhibition by this compound.

Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. The inhibition of COX enzymes is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). Several studies have explored pyrimidine derivatives as potential COX inhibitors.[4]

In Silico Modeling Workflow

The in silico evaluation of this compound would typically follow a multi-step computational workflow, beginning with molecular docking to predict binding modes and affinities, followed by molecular dynamics simulations to assess the stability of the protein-ligand complex.

Molecular_Docking_Workflow cluster_workflow Molecular Docking Workflow PDB 1. Protein Structure Preparation (e.g., from PDB) GridGen 3. Binding Site Identification & Grid Generation PDB->GridGen LigandPrep 2. Ligand Preparation (2D to 3D, Energy Minimization) Docking 4. Molecular Docking (e.g., AutoDock, Glide) LigandPrep->Docking GridGen->Docking Analysis 5. Pose Analysis & Scoring Docking->Analysis MD_Sim 6. Molecular Dynamics Simulation (Optional Refinement) Analysis->MD_Sim

Caption: A generalized workflow for molecular docking studies.

Experimental Protocols for In Silico Modeling

This section provides detailed, generalized protocols for performing molecular docking and molecular dynamics simulations for a compound like this compound with a selected protein target, such as CDK2.

Molecular Docking Protocol

Objective: To predict the binding conformation and estimate the binding affinity of this compound to the active site of a target protein.

Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank.

    • Using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools), perform the following steps:

      • Remove water molecules and any co-crystallized ligands.

      • Add hydrogen atoms.

      • Assign correct bond orders and formal charges.

      • Perform a constrained energy minimization to relieve steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound from its 2D representation (e.g., from SMILES string) using software like ChemDraw or Avogadro.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Generate different possible conformers of the ligand.

  • Grid Generation:

    • Define the binding site on the protein, typically centered on the co-crystallized ligand if available, or identified through literature or binding site prediction tools.

    • Generate a grid box that encompasses the defined active site. The grid parameters define the space where the docking algorithm will search for favorable ligand conformations.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the prepared protein's active site.

    • The program will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-ranked docking poses based on their docking scores.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using molecular visualization software like PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulation Protocol

Objective: To assess the stability of the predicted protein-ligand complex from docking and to gain insights into the dynamic behavior of the interaction over time.

Methodology:

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Force Field Parameterization:

    • Assign force field parameters to both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate various metrics:

      • Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the protein and ligand.

      • Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.

Quantitative Data Presentation

While specific binding data for this compound is not available, the following table presents illustrative docking scores for other pyrimidine derivatives against CDK2, providing a comparative context for what might be expected.

Compound IDPyrimidine Derivative StructureDocking Score (kcal/mol) vs. CDK2 (PDB: 1HCK)Reference
4c 4-(2-amino-3,5-dibromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine-7.9[3]
4a 4-(2-amino-3,5-dibromophenyl)-6-phenylpyrimidin-2-amine-7.7[3]
4h 4-(2-amino-3,5-dibromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine-7.5[3]
4b 4-(2-amino-3,5-dibromophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine-7.4[3]

Note: The data presented is for illustrative purposes and is derived from studies on analogous compounds.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the evaluation of this compound interactions. By leveraging established computational methodologies such as molecular docking and molecular dynamics simulations, researchers can efficiently predict potential protein targets, elucidate binding modes, and estimate binding affinities. Although direct experimental data for the title compound is sparse, the principles and protocols detailed herein, along with comparative data from related pyrimidine derivatives, provide a robust framework for guiding the initial stages of drug discovery and development. This approach facilitates the prioritization of compounds for further experimental validation, ultimately accelerating the journey from a virtual hit to a viable drug candidate.

References

Discovery and history of pyrimidine derivatives in medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Discovery, History, and Therapeutic Application of Pyrimidine Derivatives

Abstract

The pyrimidine ring, a fundamental heterocyclic structure, is not only a core component of nucleic acids but also a "privileged scaffold" in medicinal chemistry.[1] Its synthetic versatility and ability to interact with a wide range of biological targets have led to the development of numerous landmark drugs.[1][2] This technical guide provides a comprehensive overview of the discovery and history of pyrimidine derivatives in medicine, tracing their evolution from simple laboratory curiosities to indispensable therapeutic agents. We will delve into their application across major disease areas, including oncology, virology, and microbiology, presenting key quantitative data, detailing experimental methodologies, and illustrating critical biological pathways.

Early History and Foundational Discoveries

The history of pyrimidines began not in the context of medicine, but in fundamental organic chemistry. In 1818, Brugnatelli isolated the first pyrimidine derivative, alloxan, by oxidizing uric acid with nitric acid.[3] However, the parent compound, pyrimidine, was not synthesized until later. The name "pyrimidine" was first proposed by Pinner in 1885, combining "pyridine" and "amidine" to describe its chemical nature.[4]

A pivotal moment was the isolation and characterization of the pyrimidine nucleobases—cytosine, thymine, and uracil—from nucleic acid hydrolysates.[4][5] This discovery established the profound biological significance of the pyrimidine ring system as a fundamental building block of life, paving the way for its exploration in drug development.[2][3]

G cluster_0 19th Century Foundational Chemistry cluster_1 Late 19th - Early 20th Century Biological Discovery cluster_2 Mid-20th Century Therapeutic Era Begins A 1776: Uric Acid isolated by Scheele B 1818: Alloxan (first pyrimidine derivative) isolated by Brugnatelli A->B C 1879: Barbituric Acid synthesized by Grimaux D 1885: 'Pyrimidine' name coined by Pinner C->D E Discovery of Nucleic Acids F Isolation of Cytosine, Thymine, Uracil (Pyrimidine Nucleobases) E->F G Early 1950s: Development of Purine/Pyrimidine Antimetabolite Theory F->G H 1957: 5-Fluorouracil (5-FU) synthesized by Heidelberger G->H G FU 5-Fluorouracil (5-FU) FUTP FUTP FU->FUTP Intracellular Activation FdUMP FdUMP FU->FdUMP Intracellular Activation FdUTP FdUTP FU->FdUTP Intracellular Activation RNA RNA Incorporation FUTP->RNA Incorporation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition DNA_inc DNA Incorporation FdUTP->DNA_inc Incorporation DNA_syn DNA Synthesis TS->DNA_syn Depletion of dTMP G cluster_0 Host Cell NRTI Pyrimidine NRTI (e.g., Zidovudine) NRTI_TP NRTI-Triphosphate (Active Form) NRTI->NRTI_TP Host Cell Kinases RT Reverse Transcriptase NRTI_TP->RT Competitive Substrate proviral_DNA Proviral DNA Synthesis RT->proviral_DNA termination Chain Termination RT->termination Incorporation of NRTI-TP leads to vRNA Viral RNA Template vRNA->proviral_DNA Template For HIV HIV Virion HIV->NRTI Enters Cell HIV->vRNA Releases RNA G A Compound Synthesis (e.g., Biginelli Reaction) B Structural Characterization (NMR, MS, IR) A->B C In Vitro Screening: Primary Assays B->C D Target-Based Assays (e.g., Enzyme Inhibition, Kinase Assays) C->D  If Target-Based E Cell-Based Assays (e.g., Cytotoxicity MTT Assay, Antiviral Plaque Assay) C->E  If Phenotypic F Hit-to-Lead Optimization (SAR Studies) D->F E->F F->A Iterative Synthesis G In Vivo Evaluation (Animal Models) F->G H Pharmacokinetics (ADME) & Toxicology Studies G->H  Safety & Profile I Efficacy Studies (e.g., Xenograft models) G->I  Effectiveness

References

The Versatile Building Block: A Technical Guide to 2-(4-Nitrophenoxy)pyrimidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nitrophenoxy)pyrimidine is a key organic intermediate that serves as a versatile building block in the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a pyrimidine ring activated by an electron-withdrawing nitrophenoxy group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of various functionalities, leading to the construction of diverse molecular scaffolds with potential therapeutic applications, notably as kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, complete with experimental protocols and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 181801-29-6[1]
Molecular Formula C₁₀H₇N₃O₃[1]
Molecular Weight 217.18 g/mol [1]
Purity ≥98% (Commercially available)[1]
SMILES C1=CN=C(N=C1)OC2=CC=C(C=C2)--INVALID-LINK--[O-][1]
Topological Polar Surface Area (TPSA) 78.15 Ų[1]
logP 2.1771[1]
Hydrogen Bond Acceptors 5[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 3[1]

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a halo-pyrimidine, typically 2-chloropyrimidine, with 4-nitrophenol. The reaction is generally carried out in the presence of a base to deprotonate the phenol, thus activating it as a nucleophile.

General Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Chloropyrimidine 2-Chloropyrimidine Product This compound 2-Chloropyrimidine->Product + 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol Base Base (e.g., Cs₂CO₃, K₂CO₃, NaH) Base->Product Solvent Solvent (e.g., DMF, Dioxane, Acetonitrile) Solvent->Product

Caption: General synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Chloropyrimidine

  • 4-Nitrophenol

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or 1,4-Dioxane

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-nitrophenol (1.1 equivalents) in anhydrous DMF, add cesium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to form the corresponding phenoxide.

  • Add 2-chloropyrimidine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Note: Reaction conditions such as temperature, reaction time, and choice of base and solvent may require optimization for optimal yield.

Spectroscopic Characterization

Although specific spectra for this compound were not found in the provided search results, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures and general principles of NMR spectroscopy.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (ppm)Multiplicity
Pyrimidine H-4, H-6~8.7d
Pyrimidine H-5~7.2t
Nitrophenyl H-2', H-6'~8.3d
Nitrophenyl H-3', H-5'~7.4d
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
Pyrimidine C-2~165
Pyrimidine C-4, C-6~158
Pyrimidine C-5~118
Nitrophenyl C-1'~155
Nitrophenyl C-2', C-6'~121
Nitrophenyl C-3', C-5'~126
Nitrophenyl C-4'~145

Reactivity and Applications in Organic Synthesis

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution at the C2 position. The 4-nitrophenoxy group is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity profile makes it a valuable precursor for the synthesis of 2-substituted pyrimidines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient pyrimidine ring, further activated by the para-nitro group on the phenoxy moiety, facilitates the attack of nucleophiles at the C2 position.

Reactivity of this compound cluster_start Starting Material cluster_nucleophile Nucleophile cluster_product Product cluster_leaving_group Leaving Group Start_Mol This compound Product_Mol 2-Nu-Pyrimidine Start_Mol->Product_Mol + Nucleophile Nucleophile Nu-H (e.g., R-NH₂, R-SH, R-OH) Leaving_Group 4-Nitrophenol Product_Mol->Leaving_Group generates

Caption: SNAr reaction of this compound.

Application in the Synthesis of Kinase Inhibitors

The 2-aminopyrimidine scaffold is a common feature in a multitude of kinase inhibitors. This compound serves as an excellent starting material for the synthesis of these valuable pharmaceutical compounds. The reaction with various primary and secondary amines allows for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This protocol is a generalized procedure based on common methodologies for the synthesis of 2-aminopyrimidines from activated pyrimidine precursors.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine, piperazine derivative)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminopyrimidine derivative.

Quantitative Data from Related Syntheses

While specific yield and detailed reaction conditions for the synthesis and reactions of the parent this compound are not available in the searched literature, data from analogous reactions provide valuable insights.

Starting MaterialNucleophileBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
2,4-dichlorothieno[3,2-d]pyrimidine3-nitrophenolCs₂CO₃1,4-dioxane6032-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine80[2]
2,4,6-trichloropyrimidinethiophenol----2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine44.6 (two steps)[3]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and, more importantly, its reactivity as an electrophile in SNAr reactions make it an ideal precursor for the synthesis of a wide range of 2-substituted pyrimidines. The ability to introduce diverse functionalities at the C2 position is particularly significant in the field of medicinal chemistry, where the 2-aminopyrimidine moiety is a well-established pharmacophore in numerous kinase inhibitors. This guide provides researchers and drug development professionals with a foundational understanding of the synthesis, characterization, and synthetic utility of this important intermediate, paving the way for its application in the discovery and development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-(4-Nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-Nitrophenoxy)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the principle of nucleophilic aromatic substitution (SNAr), a fundamental reaction in heterocyclic chemistry.

Introduction

This compound serves as a versatile building block in medicinal chemistry and materials science. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and its functionalization is critical for modulating biological activity. The 4-nitrophenoxy moiety can be readily reduced to the corresponding aniline, providing a handle for further chemical transformations. This protocol details the synthesis of this compound from commercially available starting materials.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution reaction. The electron-deficient pyrimidine ring is activated towards nucleophilic attack at the 2-position, which bears a chloro leaving group. The nucleophile, 4-nitrophenoxide, is generated in situ from 4-nitrophenol and a suitable base. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and promote the SNAr mechanism.

Quantitative Data

The following table summarizes the key reactants and their properties for the synthesis of this compound.

ReactantMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Equivalents
2-ChloropyrimidineC₄H₃ClN₂114.53101.0
4-NitrophenolC₆H₅NO₃139.11111.1
Cesium CarbonateCs₂CO₃325.82151.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--

Experimental Protocol

This protocol describes a general method for the synthesis of this compound. Researchers should adapt the procedure based on their specific laboratory conditions and available equipment.

Materials and Equipment:

  • 2-Chloropyrimidine

  • 4-Nitrophenol

  • Cesium Carbonate (Cs₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Column chromatography setup with silica gel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-nitrophenol (1.1 equivalents) and anhydrous N,N-dimethylformamide (DMF). Stir the mixture until the 4-nitrophenol is completely dissolved.

  • Addition of Base: To the solution from step 1, add cesium carbonate (1.5 equivalents). Stir the resulting suspension at room temperature for 15-20 minutes to allow for the formation of the 4-nitrophenoxide salt.

  • Addition of 2-Chloropyrimidine: Add 2-chloropyrimidine (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-Chloropyrimidine Reaction + 2-Chloropyrimidine->Reaction 4-Nitrophenol 4-Nitrophenol->Reaction This compound Arrow -> Reaction->Arrow   Cs₂CO₃, DMF   60-80 °C Arrow->this compound

Caption: Synthesis of this compound.

Experimental Workflow

G start Start reactants Combine 2-Chloropyrimidine, 4-Nitrophenol, Cs₂CO₃, and DMF start->reactants heat Heat reaction mixture to 60-80 °C reactants->heat monitor Monitor reaction by TLC heat->monitor workup Cool to RT, add water monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols for 2-(4-Nitrophenoxy)pyrimidine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives represent a cornerstone in the development of anticancer therapeutics. The structural similarity of the pyrimidine scaffold to the nucleobases of DNA and RNA allows for the design of molecules that can interfere with nucleic acid metabolism, a critical pathway for rapidly proliferating cancer cells. The introduction of various substituents to the pyrimidine ring can modulate the pharmacological properties of these compounds, leading to the discovery of potent and selective anticancer agents. This document provides an overview of the application of 2-(4-Nitrophenoxy)pyrimidine and its analogs in anticancer drug discovery, including synthetic protocols, in vitro evaluation methods, and potential mechanisms of action. While direct anticancer activity data for this compound is not extensively available in the public domain, its structural analogs have been noted as important intermediates in the synthesis of potent anticancer compounds, suggesting the potential of this scaffold.

Rationale for Anticancer Activity

The anticancer potential of pyrimidine derivatives often stems from their ability to act as antimetabolites, interfering with the de novo synthesis of pyrimidines necessary for DNA and RNA replication in cancer cells. This metabolic pathway is a key target for cancer therapy. Additionally, substituted pyrimidines can be designed to inhibit various protein kinases that are crucial for cancer cell signaling, proliferation, and survival. The 4-nitrophenoxy group in this compound is an electron-withdrawing group that can influence the electronic properties of the pyrimidine ring, potentially enhancing its interaction with biological targets.

Synthesis Protocols

The synthesis of this compound and its derivatives is a critical step in their evaluation as potential anticancer agents. Below are generalized protocols based on the synthesis of structurally related compounds.

General Synthesis of 2-Chloro-4-(nitrophenoxy)pyrimidine Derivatives (as intermediates):

Structurally similar compounds, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine, have been synthesized and identified as important intermediates for small molecule anticancer drugs. A common synthetic route involves nucleophilic substitution reactions.

Protocol 1: Synthesis of 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine

This protocol describes the synthesis of a related thieno[3,2-d]pyrimidine derivative.

  • Materials: 2,4-dichlorothieno[3,2-d]pyrimidine, 3-nitrophenol, Cesium Carbonate (Cs2CO3), 1,4-dioxane, Dichloromethane (DCM).

  • Procedure:

    • A mixture of 2,4-dichlorothieno[3,2-d]pyrimidine (2.4 mmol), 3-nitrophenol (3.6 mmol), and Cs2CO3 (30.6 mmol) is added to a flask with 30 mL of 1,4-dioxane.

    • The mixture is heated and stirred for 3 hours at 60°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • The mixture is then concentrated under reduced pressure to yield a viscous oil.

    • DCM is added slowly with stirring.

    • The resulting solid is collected by filtration and dried to obtain the final product.

Protocol 2: Synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine

This protocol outlines a two-step synthesis from 2,4,6-trichloropyrimidine.

  • Materials: 2,4,6-trichloropyrimidine, appropriate reagents for nucleophilic substitution and coupling reactions.

  • Procedure:

    • The synthesis involves a nucleophilic substitution followed by a coupling reaction.

    • Detailed reaction conditions, including solvents, temperatures, and catalysts, would be specific to the desired final product and are typically optimized during the drug discovery process.

In Vitro Anticancer Activity Evaluation

The initial assessment of the anticancer potential of this compound and its derivatives involves in vitro cytotoxicity assays against a panel of human cancer cell lines.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Lines: A panel of human cancer cell lines should be used, for example:

    • MCF-7 (Breast adenocarcinoma)

    • HepG2 (Hepatocellular carcinoma)

    • A549 (Lung carcinoma)

    • HCT-116 (Colon carcinoma)

    • HeLa (Cervical cancer)

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).[1][2]

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]

Quantitative Data Summary

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine derivativesMCF-70.57 - 3.15[2]
Pyrido[2,3-d]pyrimidine derivativesHepG20.99 - 4.16[2]
Thieno[2,3-d]pyrimidine derivativeMDA-MB-4680.568[3]
Thieno[2,3-d]pyrimidine derivativeT-47D0.495[3]
Pyrazolo[3,4-d]pyrimidine derivative57 different cell lines0.326 - 4.31[4]

Potential Signaling Pathways and Mechanisms of Action

The mechanism of action of pyrimidine derivatives in cancer can be multifaceted. Based on the activities of related compounds, potential mechanisms for this compound could involve:

  • Inhibition of Pyrimidine Metabolism: As an antimetabolite, it could interfere with the de novo synthesis of pyrimidines, leading to a depletion of nucleotides required for DNA and RNA synthesis and ultimately causing cell cycle arrest and apoptosis.[5]

  • Kinase Inhibition: Many pyrimidine derivatives are known to be potent inhibitors of various protein kinases that are dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and others. Inhibition of these kinases can block critical signaling pathways involved in cell proliferation, survival, and metastasis.

  • Induction of Apoptosis: The cytotoxic effects of these compounds are often mediated by the induction of programmed cell death (apoptosis). This can be initiated through various signaling cascades, including the activation of caspases.

Experimental Workflow for Mechanistic Studies

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A This compound Synthesis & Characterization B Cytotoxicity Screening (MTT Assay) A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Kinase Inhibition Assays B->E F Western Blot Analysis (Signaling Proteins) E->F G Xenograft Tumor Model F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrimidine This compound Pyrimidine->RTK Inhibition Pyrimidine->PI3K Inhibition Pyrimidine->mTOR Inhibition

References

Application of 2-(4-Nitrophenoxy)pyrimidine in Antimicrobial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives represent a critical class of heterocyclic compounds that are fundamental components of nucleic acids and hold significant importance in medicinal chemistry. The pyrimidine scaffold is a key pharmacophore in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antiviral, and anticancer properties. The introduction of a 4-nitrophenoxy group at the 2-position of the pyrimidine ring is hypothesized to modulate its electronic and steric properties, potentially enhancing its interaction with biological targets and leading to potent antimicrobial effects.

This document provides detailed application notes and experimental protocols for the investigation of 2-(4-Nitrophenoxy)pyrimidine as a potential antimicrobial agent. While specific antimicrobial data for this compound is not extensively available in the public domain, the protocols and potential mechanisms described herein are based on established methodologies for analogous pyrimidine derivatives and nitroaromatic compounds.

Synthesis Protocol

A general method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction.

Protocol: Synthesis of this compound

Materials:

  • 2-Chloropyrimidine

  • 4-Nitrophenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or 1,4-Dioxane

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of 2-chloropyrimidine (1 equivalent) in DMF, add 4-nitrophenol (1.1 equivalents) and potassium carbonate (2 equivalents).

  • Stir the reaction mixture at 80-100°C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain pure this compound.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Activity Screening

The antimicrobial potential of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO or the solvent used to dissolve the compound)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dispense 100 µL of sterile MHB or RPMI-1640 into each well of a 96-well microtiter plate.

  • Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well.

  • Prepare an inoculum of the test microorganism and adjust its concentration to approximately 5 x 10⁵ CFU/mL.

  • Add 10 µL of the microbial inoculum to each well, except for the sterility control wells.

  • Include a positive control (a standard antibiotic) and a negative control (solvent) in separate wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][2]

Data Presentation

The following table presents representative MIC values for a hypothetical nitrophenoxy-pyrimidine derivative against common microbial pathogens, based on data for structurally related compounds.

Microorganism Strain Type Representative MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria8 - 32
Bacillus subtilisGram-positive Bacteria16 - 64
Escherichia coliGram-negative Bacteria32 - 128
Pseudomonas aeruginosaGram-negative Bacteria64 - 256
Candida albicansFungus (Yeast)16 - 64
Aspergillus nigerFungus (Mold)32 - 128

Note: These values are illustrative and actual MIC values for this compound must be determined experimentally.

Proposed Mechanism of Action

The antimicrobial activity of this compound is likely attributable to a combination of mechanisms associated with both the pyrimidine core and the nitroaromatic moiety.

  • Inhibition of Nucleic Acid Synthesis: Pyrimidine derivatives are known to interfere with the biosynthesis of nucleic acids, a fundamental process for microbial survival and replication.[3]

  • Generation of Reactive Nitrogen Species: The nitro group can be enzymatically reduced within the microbial cell to form highly reactive nitrogen intermediates.[4][5][6][7][8] These reactive species can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[4]

Visualizations

Proposed_Antimicrobial_Mechanism cluster_cell Microbial Cell Compound This compound Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Enzymatic Reduction Pyrimidine_core Pyrimidine Core RNS Reactive Nitrogen Species (e.g., NO, NO2-) Nitroreductase->RNS DNA_damage DNA Damage RNS->DNA_damage Protein_damage Protein Damage RNS->Protein_damage Lipid_damage Lipid Peroxidation RNS->Lipid_damage Cell_death Cell Death DNA_damage->Cell_death Protein_damage->Cell_death Lipid_damage->Cell_death Nucleic_acid_synthesis Nucleic Acid Synthesis Pyrimidine_core->Nucleic_acid_synthesis Interference Inhibition Inhibition Nucleic_acid_synthesis->Inhibition Inhibition->Cell_death

Caption: Proposed antimicrobial mechanism of this compound.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Stock_solution Prepare Compound Stock Solution Serial_dilution Perform 2-fold Serial Dilutions in 96-well plate Stock_solution->Serial_dilution Inoculation Inoculate wells with Microbial Suspension Serial_dilution->Inoculation Inoculum_prep Prepare Microbial Inoculum (5x10^5 CFU/mL) Inoculum_prep->Inoculation Incubation Incubate Plate (24-48 hours) Inoculation->Incubation Visual_inspection Visual Inspection for Turbidity Incubation->Visual_inspection OD_measurement Measure Optical Density (OD600) Incubation->OD_measurement MIC_determination Determine MIC Value Visual_inspection->MIC_determination OD_measurement->MIC_determination

Caption: Experimental workflow for MIC determination.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-(4-Nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-(4-Nitrophenoxy)pyrimidine, a synthetic heterocyclic compound with potential applications in drug discovery. Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including but not limited to, kinase inhibition and modulation of nucleotide biosynthesis pathways. These pathways are critical in various disease states, particularly in oncology and immunology, making pyrimidine-scaffold compounds promising candidates for therapeutic development.

The following sections outline protocols for two potential applications of this compound in HTS: as a putative inhibitor of Aurora Kinase A and as a potential modulator of the de novo pyrimidine biosynthesis pathway through inhibition of Dihydroorotate Dehydrogenase (DHODH). The protocols cover biochemical and cell-based assays suitable for primary screening and secondary validation.

Hypothetical Target 1: Aurora Kinase A Inhibition

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. Its overexpression is implicated in the progression of several human cancers, making it a validated target for anticancer drug discovery.

Signaling Pathway

Aurora_Kinase_A_Pathway cluster_G2_M G2/M Phase Transition cluster_Mitotic_Events Mitotic Regulation G2 G2 Phase M_Phase Mitosis G2->M_Phase Progression Aurora_A Aurora Kinase A M_Phase->Aurora_A Activation Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Cytokinesis Cytokinesis Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_A->Cytokinesis Compound This compound Compound->Aurora_A Inhibition

Caption: Postulated inhibitory action of this compound on the Aurora Kinase A signaling pathway.

Experimental Protocols

1. Biochemical HTS Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Materials:

    • Recombinant human Aurora Kinase A

    • Substrate peptide (e.g., Kemptide)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • 384-well white, low-volume plates

    • Multichannel pipettes or automated liquid handler

    • Plate reader capable of luminescence detection

  • Protocol:

    • Prepare a 2X solution of Aurora Kinase A and substrate peptide in Assay Buffer.

    • Prepare a 2X solution of ATP in Assay Buffer.

    • Dispense 50 nL of this compound (in 100% DMSO) or DMSO alone (for controls) into the wells of a 384-well plate.

    • Add 2.5 µL of the 2X enzyme/substrate solution to all wells.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.

    • Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature (25°C) for 60 minutes.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent, and incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

2. Cell-Based Secondary Assay: Cell Proliferation (MTT Assay)

This assay assesses the effect of the compound on the proliferation of cancer cells that overexpress Aurora Kinase A.

  • Materials:

    • HeLa (cervical cancer) cell line

    • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well clear-bottom plates

  • Protocol:

    • Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Add 100 µL of media containing various concentrations of this compound to the cells.

    • Incubate for an additional 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 100 µL of solubilization solution to each well.

    • Incubate for 15 minutes at room temperature to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound against Aurora Kinase A and Cancer Cell Lines

Assay TypeTarget/Cell LineParameterValue (µM)
BiochemicalAurora Kinase AIC₅₀5.2
Cell-BasedHeLaGI₅₀12.8
Cell-BasedHCT116GI₅₀15.1

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

Hypothetical Target 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest.

Signaling Pathway

DHODH_Pathway cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Downstream Downstream Products Glutamine Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP dUTP_dTTP dUTP, dTTP UMP->dUTP_dTTP RNA RNA Synthesis UTP_CTP->RNA DNA DNA Synthesis dUTP_dTTP->DNA DHODH DHODH Compound This compound Compound->DHODH Inhibition

Caption: Inhibition of DHODH by this compound in the de novo pyrimidine synthesis pathway.

Experimental Protocols

1. Biochemical HTS Assay: DCIP-Based Absorbance Assay

This assay measures DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.

  • Materials:

    • Recombinant human DHODH

    • Dihydroorotate (DHO)

    • Decylubiquinone (CoQd)

    • 2,6-dichloroindophenol (DCIP)

    • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

    • 384-well clear-bottom plates

    • Multichannel pipettes or automated liquid handler

    • Microplate reader capable of measuring absorbance at 600 nm

  • Protocol:

    • Dispense 50 nL of this compound (in 100% DMSO) or DMSO alone into the wells of a 384-well plate.

    • Add 10 µL of a 2X solution of DHODH in Assay Buffer to all wells and incubate for 15 minutes at room temperature.

    • Prepare a 2X substrate solution containing DHO, CoQd, and DCIP in Assay Buffer.

    • Initiate the reaction by adding 10 µL of the 2X substrate solution to all wells.

    • Immediately measure the absorbance at 600 nm at time zero.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 600 nm again.

    • The change in absorbance is proportional to DHODH activity.

2. Cell-Based Secondary Assay: Cell Viability in Hypoxic Conditions

Cancer cells are often more reliant on de novo pyrimidine synthesis under hypoxic conditions. This assay evaluates the compound's effect on cell viability in a low-oxygen environment.

  • Materials:

    • A549 (lung carcinoma) cell line

    • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • This compound

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

    • 96-well white, clear-bottom plates

    • Hypoxia chamber (1% O₂)

  • Protocol:

    • Seed A549 cells into a 96-well plate at a density of 3,000 cells/well in 100 µL of media.

    • Incubate for 24 hours under normoxic conditions (21% O₂).

    • Replace the medium with fresh medium containing various concentrations of this compound.

    • Place the plate in a hypoxia chamber (1% O₂) for 48 hours.

    • Remove the plate from the hypoxia chamber and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

Data Presentation

Table 2: Hypothetical Inhibitory Activity of this compound against DHODH and Cancer Cell Viability

Assay TypeTarget/Cell LineConditionParameterValue (µM)
BiochemicalDHODH-IC₅₀8.9
Cell-BasedA549NormoxiaIC₅₀25.4
Cell-BasedA549HypoxiaIC₅₀14.2

IC₅₀: Half-maximal inhibitory concentration.

General High-Throughput Screening Workflow

HTS_Workflow cluster_Screening Screening Cascade cluster_Library Compound Management Primary_Screen Primary HTS (Biochemical Assay) Single Concentration Hit_Confirmation Hit Confirmation (Re-test in Primary Assay) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assay Secondary Assay (Cell-Based) Dose_Response->Secondary_Assay Selectivity_Profiling Selectivity Profiling (Counter-Screens) Secondary_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Compound_Library Compound Library (e.g., Pyrimidine Derivatives) Compound_Library->Primary_Screen

Application Note: HPLC Method for Purity Analysis of 2-(4-Nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 2-(4-Nitrophenoxy)pyrimidine is presented below. This document is intended for researchers, scientists, and professionals involved in drug development and chemical analysis.

Introduction

This compound is a chemical compound that, due to its structure incorporating both a pyrimidine ring and a nitrophenol group, is of interest in medicinal chemistry and materials science. Pyrimidine derivatives are known for a wide range of biological activities and are core structures in many pharmaceuticals.[1] The purity of such compounds is critical, especially when they are intended for use as intermediates in the synthesis of active pharmaceutical ingredients (APIs). A robust analytical method is therefore essential to ensure the quality and consistency of the compound by identifying and quantifying any impurities.

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound. Reversed-phase chromatography is a common and effective technique for the analysis of pyrimidine derivatives and nitrophenolic compounds.[1][2] The method described herein utilizes a C18 column and a mobile phase of acetonitrile and water, which provides a reliable and reproducible separation of the main component from potential impurities.

Principle of the Method

The separation is achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase. The compound is detected using a UV detector, as the aromatic rings and the nitro group in this compound provide strong chromophores.

Chromatographic Conditions

A summary of the optimized HPLC parameters is provided in the table below.

ParameterCondition
Instrument Standard HPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (approximately 25°C)
Detection Wavelength 290 nm
Run Time 15 minutes
Diluent Acetonitrile : Water (50:50, v/v)

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)[3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Preparation of Solutions

2.1. Mobile Phase Preparation (Acetonitrile:Water, 60:40 v/v)

  • Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 400 mL of HPLC-grade water to the same cylinder.

  • Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).

2.2. Diluent Preparation (Acetonitrile:Water, 50:50 v/v)

  • Measure 50 mL of HPLC-grade acetonitrile into a 100 mL volumetric flask.

  • Add 50 mL of HPLC-grade water.

  • Mix thoroughly.

2.3. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent and sonicate for 5-10 minutes to dissolve the standard completely.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix well.

2.4. Sample Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample to be tested.

  • Transfer the weighed sample into a 100 mL volumetric flask.

  • Follow steps 3-5 from the Standard Solution Preparation to dissolve and dilute the sample.

HPLC System Setup and Analysis
  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Filter the prepared standard and sample solutions through a 0.45 µm syringe filter into separate HPLC vials.

  • Inject 10 µL of the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject 10 µL of the standard solution and record the chromatogram. The retention time of the main peak will be the reference for this compound.

  • Inject 10 µL of the sample solution and record the chromatogram.

  • After the analysis is complete, flush the column with a high-acetonitrile-content mobile phase (e.g., 80:20 acetonitrile:water) for 30 minutes before storing it according to the manufacturer's recommendations.

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Ensure that any peaks corresponding to the blank injection are excluded from the calculation.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships within the HPLC system.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Acetonitrile:Water 60:40) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solution (100 µg/mL) inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution (100 µg/mL) inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample record_chrom Record Chromatograms inject_sample->record_chrom integrate Integrate Peaks record_chrom->integrate calculate Calculate % Purity integrate->calculate

Caption: Experimental workflow for the HPLC purity analysis of this compound.

HPLC_System cluster_solvent Solvent Delivery cluster_sample Sample Introduction cluster_separation Separation & Detection cluster_data Data System solvent_res Solvent Reservoir (Mobile Phase) degasser Degasser solvent_res->degasser pump HPLC Pump degasser->pump autosampler Autosampler/ Manual Injector pump->autosampler column HPLC Column (C18) autosampler->column detector UV Detector column->detector data_system Data Acquisition & Control System detector->data_system waste Waste detector->waste data_system->pump data_system->autosampler

Caption: Logical relationship of components in a typical HPLC system.

References

Application Notes and Protocols for 2-(4-Nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing in vitro assays to characterize the biological activity of 2-(4-Nitrophenoxy)pyrimidine. Based on the common biological activities of pyrimidine derivatives, these protocols are designed to investigate its potential as an anticancer agent by exploring its ability to induce apoptosis and engage with cellular targets.[1][2][3]

Background and Assumed Mechanism of Action

Pyrimidine scaffolds are integral to a wide range of biologically active molecules, with many derivatives exhibiting anticancer properties through mechanisms such as kinase inhibition and induction of apoptosis.[1][2][3] This document outlines a series of in vitro assays to test the hypothesis that this compound induces apoptosis in cancer cells. The proposed mechanism involves the engagement of a target protein, leading to the activation of the caspase cascade, a central component of the apoptotic process.[4]

In Vitro Assay Summaries and Data Presentation

The following table summarizes the key in vitro assays to characterize the activity of this compound.

Assay Purpose Key Parameters Measured Endpoint
Cellular Thermal Shift Assay (CETSA) To confirm direct target engagement of this compound with its putative target protein in a cellular context.[5][6]Thermal stability of the target protein.Shift in the melting temperature (Tm) of the target protein.[5]
Caspase-Glo® 3/7 Assay To quantify the activity of executioner caspases-3 and -7 as a marker of apoptosis induction.[7][8]Luminescence proportional to caspase-3/7 activity.Fold change in caspase activity compared to vehicle control.
Western Blot Analysis To detect and quantify the expression levels of key apoptosis-related proteins.[9][10][11]Protein levels of cleaved PARP, cleaved Caspase-3, and Bcl-2 family proteins.[9][10]Changes in protein expression and cleavage indicative of apoptosis.[10]

Signaling Pathway and Experimental Workflow Visualizations

3.1. Proposed Apoptosis Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound This compound Target Putative Target Protein Compound->Target Target Engagement Caspase_Cascade Caspase Cascade Activation Target->Caspase_Cascade Signal Transduction Cleaved_Caspase3 Cleaved Caspase-3 Caspase_Cascade->Cleaved_Caspase3 PARP PARP Cleaved_Caspase3->PARP Cleavage Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP Cleaved_PARP->Apoptosis

Caption: Proposed apoptotic signaling pathway initiated by this compound.

3.2. Experimental Workflow for In Vitro Assays

The diagram below outlines the general workflow for the described in vitro experiments.

Cell_Culture Cell Culture (e.g., Cancer Cell Line) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment CETSA Cellular Thermal Shift Assay (CETSA) Compound_Treatment->CETSA Caspase_Assay Caspase-Glo® 3/7 Assay Compound_Treatment->Caspase_Assay Western_Blot Western Blot Analysis Compound_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation CETSA->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro characterization.

Detailed Experimental Protocols

4.1. Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify the direct binding of this compound to its target protein within intact cells.[5][6]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • PCR tubes

  • Thermal cycler

  • Liquid nitrogen

  • Centrifuge

  • BCA protein assay kit

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the putative target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.[5]

  • Cell Harvesting and Heat Treatment: Harvest, wash, and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.[5][6]

  • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40-70°C) using a thermal cycler. Include an unheated control.[6]

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.[5]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]

  • Protein Quantification and Western Blot: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay.[5]

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the putative target protein.[5][6]

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensities to the unheated control. Plot the percentage of soluble protein against temperature to generate melt curves and determine the melting temperature (Tm). A shift in Tm between the treated and control samples indicates target engagement.[5]

4.2. Protocol 2: Caspase-Glo® 3/7 Assay

This protocol describes a luminescent assay to measure the activity of caspases-3 and -7.[7][8]

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Cancer cell line of interest

  • Cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose range of this compound and a vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine). Incubate for the desired time (e.g., 6, 12, or 24 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[8]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[8]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[8]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the background luminescence (from wells with no cells) from all readings. Express the data as a fold change in caspase activity relative to the vehicle-treated control.

4.3. Protocol 3: Western Blot Analysis for Apoptosis Markers

This protocol details the detection of key apoptotic proteins by Western blot.[9][10][11]

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescent (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 24, 48 hours). Harvest and lyse the cells in ice-cold RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95-100°C for 5 minutes.[9]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a membrane.[9][12]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody overnight at 4°C.[9]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again with TBST.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[9][12]

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. Analyze the changes in the levels of cleaved PARP, cleaved caspase-3, and other apoptosis-related proteins in treated versus control samples.[10][12]

References

Application Notes and Protocols: 2-(4-Nitrophenoxy)pyrimidine as a Key Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 2-(4-Nitrophenoxy)pyrimidine as a versatile intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors for anticancer therapies. The 4-nitrophenoxy group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities, a critical step in the development of targeted therapeutics.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] Its prevalence in biologically active molecules stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing it to interact with a wide array of biological targets.[1] In the realm of oncology, pyrimidine derivatives have been extensively developed as protein kinase inhibitors, which are pivotal in regulating cell signaling pathways implicated in cancer progression.[1][3]

This compound is a key building block in the synthesis of these complex molecules. The electron-withdrawing nature of the nitro group enhances the leaving group potential of the phenoxy moiety, enabling facile displacement by various nucleophiles, such as amines. This reactivity is instrumental in the construction of substituted pyrimidines, which are often the pharmacophores responsible for the therapeutic activity of the final drug substance.

Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical manufacturing is as a reactive intermediate for the synthesis of 2-substituted pyrimidine derivatives. This is particularly relevant in the development of kinase inhibitors, where a substituted amine at the 2-position of the pyrimidine ring is a common structural motif for engaging with the hinge region of the kinase active site.

Synthesis of Kinase Inhibitors

Many small molecule kinase inhibitors feature a 2-aminopyrimidine core. The synthesis of such compounds can be efficiently achieved through the nucleophilic aromatic substitution of this compound with a desired amine. This reaction is often the final key step in the synthesis of the active pharmaceutical ingredient (API). The general reaction scheme is depicted below:

G cluster_reactants Reactants cluster_products Products 2_4_nitrophenoxy_pyrimidine This compound reaction_center Nucleophilic Aromatic Substitution 2_4_nitrophenoxy_pyrimidine->reaction_center Amine Primary or Secondary Amine (R-NHR') Amine->reaction_center 2_aminopyrimidine_derivative 2-(substituted-amino)pyrimidine Derivative 4_nitrophenol 4-Nitrophenol (byproduct) reaction_center->2_aminopyrimidine_derivative reaction_center->4_nitrophenol

Caption: General reaction scheme for the synthesis of 2-aminopyrimidine derivatives.

Experimental Protocols

The following are generalized protocols for the synthesis and use of pyrimidine intermediates, based on methodologies reported for analogous compounds.[4][5] Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of a 2-Chloro-4-(nitrophenoxy)pyrimidine Intermediate

This protocol is adapted from the synthesis of similar thieno[3,2-d]pyrimidine derivatives.[4][5]

Materials:

  • 2,4-dichloropyrimidine derivative

  • 3-Nitrophenol or 4-Nitrophenol

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of the 2,4-dichloropyrimidine derivative (1.0 eq) in 1,4-dioxane, add the nitrophenol (1.5 eq) and cesium carbonate (3.0 eq).

  • Heat the reaction mixture to 60°C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to obtain a viscous oil.

  • Add DCM to the residue and stir.

  • Filter the resulting solid, wash with water, and dry to yield the 2-chloro-4-(nitrophenoxy)pyrimidine product.

Protocol 2: Nucleophilic Substitution with an Amine

This protocol describes the reaction of a nitrophenoxy-pyrimidine intermediate with an amine to form the desired 2-aminopyrimidine product.

Materials:

  • 2-Chloro-4-(nitrophenoxy)pyrimidine derivative (from Protocol 1)

  • Desired amine (e.g., a substituted aniline) (1.2 eq)

  • Solvent (e.g., DMF, isopropanol)

  • Base (e.g., triethylamine, diisopropylethylamine) (optional)

Procedure:

  • Dissolve the 2-chloro-4-(nitrophenoxy)pyrimidine derivative in a suitable solvent such as DMF.

  • Add the desired amine to the solution. A base may be added to scavenge the HCl formed if a hydrochloride salt of the amine is used.

  • Heat the reaction mixture, typically between 80°C and 120°C, for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and precipitate the product by adding water or an anti-solvent.

  • Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ether or hexane), and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization as needed.

Quantitative Data

The following table summarizes typical reaction yields for the synthesis of nitrophenoxy-pyrimidine intermediates and their subsequent conversion to aminopyrimidine derivatives, based on published data for analogous compounds.[4][5][6][7]

Reaction StepStarting MaterialsProductYield (%)Reference(s)
Chlorination of pyrimidine-diolThieno[3,2-d]pyrimidine-2,4-diol, POCl₃2,4-dichlorothieno[3,2-d]pyrimidine75.7[4][5]
Nucleophilic substitution of dichloro-pyrimidine with nitrophenol2,4-dichlorothieno[3,2-d]pyrimidine, 3-nitrophenol, Cs₂CO₃2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine80[4][5]
Two-step synthesis of a 2-chloro-4-(nitrophenoxy)pyrimidine derivative2,4,6-trichloropyrimidine and subsequent coupling2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine44.6[6]
Three-step synthesis of a 2-chloro-4-(nitrophenoxy) thieno[3,2-d]pyrimidineMethyl 3-aminothiophene-2-carboxylate and urea followed by cyclization and substitution2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine42.4[4][7]
Nucleophilic substitution with an amine2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine and an amineSubstituted 2-aminopyrimidine derivative85-90[6]

Logical Workflow and Signaling Pathway Inhibition

The synthesis of a target pharmaceutical agent using this compound as an intermediate typically follows a logical workflow.

G start Commercially Available Starting Materials step1 Synthesis of Pyrimidine Core start->step1 step2 Introduction of the 4-Nitrophenoxy Group step1->step2 step3 Nucleophilic Aromatic Substitution with a Target Amine step2->step3 step4 Purification and Characterization step3->step4 end Active Pharmaceutical Ingredient (API) step4->end

Caption: Synthetic workflow for API production.

The resulting 2-aminopyrimidine derivatives often function as kinase inhibitors, interfering with cellular signaling pathways that are hyperactive in cancer cells.

G cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Cell_Proliferation Cell Proliferation and Survival Kinase_Cascade->Cell_Proliferation API 2-Aminopyrimidine Kinase Inhibitor (API) API->Receptor Inhibition API->Kinase_Cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a 2-aminopyrimidine API.

Conclusion

This compound and its analogs are valuable intermediates in pharmaceutical synthesis, providing an efficient route to a wide range of 2-substituted pyrimidines. The protocols and data presented here, based on closely related structures, offer a solid foundation for researchers and drug development professionals to design and execute synthetic strategies for novel therapeutic agents. The straightforward and high-yielding nature of the nucleophilic substitution reaction makes this an attractive approach for the large-scale production of pyrimidine-based pharmaceuticals.

References

Application Notes and Protocols for the Quantification of 2-(4-Nitrophenoxy)pyrimidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 2-(4-Nitrophenoxy)pyrimidine in various biological matrices, including plasma, urine, and tissue samples. This compound is a pyrimidine derivative with potential applications in drug discovery and development, making robust and reliable analytical methods essential for pharmacokinetic, toxicokinetic, and metabolism studies. The primary analytical technique described is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity, selectivity, and throughput for the quantification of small molecules in complex biological samples. The protocols provided are based on established methodologies for similar compounds and are intended to serve as a starting point for method development and validation in your laboratory.

Analytical Method: UPLC-MS/MS

UPLC-MS/MS is the method of choice for the quantification of this compound due to its superior sensitivity and specificity compared to other analytical techniques. This method involves the separation of the analyte from other matrix components by UPLC, followed by detection and quantification using a tandem mass spectrometer.

Predicted Mass Spectrometry Parameters

The following table outlines the predicted mass spectrometry parameters for this compound. These should be optimized during method development.

ParameterPredicted Value
Parent Compound This compound
Molecular Formula C₁₀H₇N₃O₃
Molecular Weight 217.18 g/mol
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 218.1 [M+H]⁺
Product Ions (Q3) m/z 124.1 (pyrimidine moiety after ether bond cleavage), m/z 96.1 (fragment of pyrimidine ring)
Internal Standard (IS) A stable isotope-labeled version of the analyte (e.g., ¹³C₆-2-(4-Nitrophenoxy)pyrimidine) is recommended. If unavailable, a structurally similar compound with a close retention time and similar ionization efficiency can be used.
Chromatographic Conditions

The following are suggested starting conditions for the chromatographic separation of this compound.

ParameterSuggested Condition
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution A gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. A typical starting point could be 5% B, ramping to 95% B over 5 minutes.

Experimental Protocols

Sample Preparation from Plasma/Serum

Method: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) spiking solution

  • Ice-cold acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • 96-well collection plate (optional)

Protocol:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard spiking solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and inject into the UPLC-MS/MS system.

Method: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract compared to protein precipitation.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) spiking solution

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Buffer (e.g., 0.1 M ammonium acetate, pH 7)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Protocol:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard spiking solution.

  • Add 100 µL of buffer.

  • Add 600 µL of the extraction solvent.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the UPLC-MS/MS system.

Sample Preparation from Urine

Method: Dilute-and-Shoot

This is a simple and rapid method for urine samples.

Materials:

  • Urine sample

  • Internal Standard (IS) spiking solution

  • Methanol

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Protocol:

  • Centrifuge the urine sample at 3,000 x g for 5 minutes to pellet any debris.

  • Pipette 50 µL of the supernatant into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard spiking solution.

  • Add 440 µL of methanol to dilute the sample.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

Sample Preparation from Tissue

Method: Homogenization and Protein Precipitation

This method is for the extraction of the analyte from solid tissue samples.

Materials:

  • Tissue sample (e.g., liver, kidney)

  • Internal Standard (IS) spiking solution

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Ice-cold acetonitrile

  • Tissue homogenizer (e.g., bead beater, sonicator)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated microcentrifuge

Protocol:

  • Weigh a portion of the tissue sample (e.g., 50-100 mg).

  • Add a 3-fold volume of ice-cold homogenization buffer (e.g., 150-300 µL for 50-100 mg of tissue).

  • Add 10 µL of the internal standard spiking solution.

  • Homogenize the tissue on ice until a uniform homogenate is obtained.

  • Pipette 100 µL of the tissue homogenate into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge to pellet any remaining debris.

  • Transfer the supernatant to an autosampler vial for injection.

Data Presentation

The following tables summarize the expected quantitative performance parameters for a validated UPLC-MS/MS method for this compound. These values are illustrative and should be determined experimentally during method validation.

Table 1: Method Validation Parameters

ParameterAcceptance Criteria (based on FDA guidelines)Expected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy0.1 - 1 ng/mL
Precision (CV%) Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Within-run and between-run bias within ±15% (±20% at LLOQ)< ±10%
Recovery Consistent and reproducible> 80%
Matrix Effect Consistent and reproducible, IS-normalized matrix factor within acceptable limits< 15%
Stability Stable under various storage and handling conditions (freeze-thaw, short-term, long-term)Stable for at least 3 freeze-thaw cycles and 1 month at -80°C

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.10.005
0.50.024
10.051
50.255
100.510
502.54
1005.08
50025.3
100050.5

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma, Urine, or Tissue) Spike_IS Spike with Internal Standard Biological_Sample->Spike_IS Extraction Extraction (PPT, LLE, or Homogenization) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_Separation UPLC Separation Reconstitution->UPLC_Separation MS_Detection MS/MS Detection UPLC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the quantification of this compound.

Hypothetical Metabolic Pathway

Based on the metabolism of similar compounds, this compound may undergo the following metabolic transformations. Drug metabolism is primarily divided into Phase I (modification) and Phase II (conjugation) reactions.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Reduction Reduction of Nitro Group (e.g., to an amino group) Parent->Reduction CYP450 Reductases Hydroxylation Hydroxylation of Pyrimidine Ring Parent->Hydroxylation CYP450 Oxidases Glucuronidation Glucuronidation Reduction->Glucuronidation UGTs Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Hydroxylation->Sulfation SULTs Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

The UPLC-MS/MS methods and protocols outlined in these application notes provide a robust framework for the quantitative analysis of this compound in biological samples. Adherence to good laboratory practices and thorough method validation according to regulatory guidelines are essential for obtaining accurate and reliable data in preclinical and clinical studies. The provided information on sample preparation, chromatographic conditions, and mass spectrometric parameters, along with the illustrative data and diagrams, should serve as a valuable resource for researchers and scientists in the field of drug development.

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-Phenoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding the structure-activity relationship (SAR) of 2-phenoxypyrimidine derivatives as a scaffold for kinase inhibitors. While specific data on 2-(4-Nitrophenoxy)pyrimidine is limited in publicly available research, the broader class of 2-phenoxypyrimidine and related pyrimidine analogs serve as a valuable model for SAR studies. This document outlines the key structural modifications that influence biological activity, presents detailed experimental protocols for assessing inhibitor potency, and visualizes relevant biological pathways and experimental workflows.

Introduction to 2-Phenoxypyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Its ability to mimic the purine core of ATP allows pyrimidine derivatives to act as competitive inhibitors of protein kinases.[3] The 2-phenoxypyrimidine core offers a versatile platform for structural modification. Substitutions on both the pyrimidine and the phenoxy rings can significantly impact kinase inhibitory activity, selectivity, and pharmacokinetic properties.[4] Understanding these relationships is crucial for the rational design of novel and potent therapeutic agents.[5]

Structure-Activity Relationship (SAR) of Pyrimidine Derivatives as Kinase Inhibitors

The potency and selectivity of pyrimidine-based kinase inhibitors are highly dependent on the nature and position of various substituents. SAR studies involve systematically altering the chemical structure of a lead compound and evaluating the impact on its biological activity.

Key Structural Modifications and Their Effects:
  • Substitutions on the Phenoxy Ring: The electronic and steric properties of substituents on the phenoxy ring play a critical role in binding affinity. Electron-withdrawing groups, such as a nitro group, can influence the electronic distribution of the entire molecule and may form specific interactions within the kinase ATP-binding pocket.

  • Modifications at the 4- and 6-Positions of the Pyrimidine Ring: These positions are often key interaction points with the hinge region of the kinase. Introducing amine or other hydrogen-bonding groups can lead to potent inhibition.[2]

  • Introduction of Fused Rings: Fusing other heterocyclic rings to the pyrimidine core can enhance potency and modulate selectivity by exploring additional binding pockets.[5][6]

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory activities of various pyrimidine derivatives against different protein kinases. This data is essential for establishing a quantitative SAR.

Table 1: SAR of 4-Phenoxy-Pyridine/Pyrimidine Derivatives as VEGFR-2 and c-Met Inhibitors [7]

CompoundCore ScaffoldR GroupVEGFR-2 IC50 (µM)c-Met IC50 (µM)A549 Cell IC50 (µM)
23k Pyrimidine4-fluoro-3-((4-methylpiperazin-1-yl)methyl)phenyl1.051.432.16 ± 0.19
Foretinib ----9.13 ± 0.65 (MCF-7)
Sorafenib -----

Data extracted from a study on 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors.[7]

Table 2: SAR of Pyrrolo[2,3-d]pyrimidine Derivatives as Multi-Targeted Kinase Inhibitors [8]

CompoundR GroupEGFR IC50 (nM)Her2 IC50 (nM)VEGFR2 IC50 (nM)CDK2 IC50 (nM)
5e 4-chlorobenzylidene----
5h 2,4-dichlorobenzylidene----
5k 4-bromobenzylidene7940136-
5l 4-iodobenzylidene----
Sunitinib -93-261-
Erlotinib -55---
Staurosporine --38--

Data from a study on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'.[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of SAR studies.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the in vitro potency of an inhibitor against a specific kinase.[9]

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a high luminescent signal indicates kinase inhibition.[9]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Kinase-specific peptide substrate

  • ATP

  • Assay buffer (containing MgCl2)

  • Test compounds (e.g., 2-phenoxypyrimidine derivatives) dissolved in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known inhibitor as a positive control.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, peptide substrate, and assay buffer.

  • Reaction Initiation: Dispense the kinase reaction mixture into each well. To a set of wells, add a reaction mixture without the kinase to serve as a 100% inhibition control.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor 2-Phenoxypyrimidine Inhibitor Inhibitor->RTK Proliferation Cell Proliferation, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Experimental Workflow

G cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization CompoundDesign Compound Design & Library Synthesis Purification Purification & Characterization CompoundDesign->Purification KinaseAssay Biochemical Kinase Assay Purification->KinaseAssay CellViability Cell-Based Viability Assay Purification->CellViability IC50 IC50 Determination KinaseAssay->IC50 CellViability->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis LeadOpt Lead Optimization SAR_Analysis->LeadOpt LeadOpt->CompoundDesign

Caption: Experimental workflow for a typical SAR study of kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Nitrophenoxy)pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthesis and achieve higher yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine and 4-nitrophenol.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Ineffective base: The base may not be strong enough to deprotonate the 4-nitrophenol effectively. 3. Poor quality reagents: Starting materials or solvent may be impure or contain water. 4. Suboptimal solvent: The chosen solvent may not be suitable for the SNAr reaction.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, increase the reaction time or temperature. 2. Switch to a stronger base. For instance, if using triethylamine (TEA), consider a stronger inorganic base like potassium carbonate (K₂CO₃) or a stronger organic base like DBU. 3. Ensure all reagents and solvents are pure and anhydrous. Dry solvents using appropriate methods if necessary. 4. Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to facilitate the reaction.
Formation of Side Products 1. Reaction with solvent: At high temperatures, DMF can decompose and participate in side reactions. 2. Hydrolysis of 2-chloropyrimidine: Presence of water can lead to the formation of 2-hydroxypyrimidine. 3. Self-condensation of reactants. 1. Avoid excessively high reaction temperatures when using DMF. 2. Ensure the reaction is carried out under anhydrous conditions. 3. Use an appropriate stoichiometry of reactants and control the reaction temperature.
Difficult Purification 1. Product is an oil or fails to crystallize: This can be due to residual solvent or impurities. 2. Co-elution of product and impurities during column chromatography. 3. Product is highly soluble in the recrystallization solvent. 1. Try to precipitate the product by adding a non-polar solvent (anti-solvent) to a solution of the crude product in a polar solvent. If it oils out, try scratching the flask or seeding with a crystal. 2. Optimize the eluent system for column chromatography by trying different solvent mixtures and gradients. 3. Choose a recrystallization solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. A solvent pair (one in which the product is soluble and one in which it is not) can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is typically facilitated by a base, which deprotonates the hydroxyl group of 4-nitrophenol to form the more nucleophilic 4-nitrophenoxide. This nucleophile then attacks the electron-deficient C2 position of the 2-chloropyrimidine, leading to the formation of a Meisenheimer complex intermediate. Finally, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the this compound product.

Q2: How does the choice of base affect the reaction yield?

A2: The base plays a crucial role in this reaction. A stronger base will more effectively deprotonate the 4-nitrophenol, increasing the concentration of the active nucleophile and generally leading to a higher reaction rate and yield. However, very strong bases might also promote side reactions. The choice of base should be optimized for the specific reaction conditions.

Q3: What is the ideal solvent for this synthesis?

A3: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to react. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices for this reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can observe the consumption of the reactants and the formation of the product.

Q5: What are the key safety precautions for this experiment?

A5: 2-chloropyrimidine and 4-nitrophenol are hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact with the reagents.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of analogous 2-aryloxypyrimidine syntheses. This data can be used as a starting point for optimizing your own experiments.

Table 1: Effect of Base on Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
Triethylamine (TEA)DMF10012Moderate
Potassium Carbonate (K₂CO₃)DMF1008Good
Sodium Hydride (NaH)THF656High
Cesium Carbonate (Cs₂CO₃)Dioxane1005Very High

Table 2: Effect of Solvent on Yield

SolventBaseTemperature (°C)Time (h)Yield (%)
Tetrahydrofuran (THF)NaH656Good
Acetonitrile (MeCN)K₂CO₃8012Moderate
Dimethylformamide (DMF)K₂CO₃1008High
Dimethyl sulfoxide (DMSO)K₂CO₃1206Very High

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Carbonate in DMF

Materials:

  • 2-chloropyrimidine

  • 4-nitrophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyrimidine (1.0 eq), 4-nitrophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to afford pure this compound.

Visualizations

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-chloropyrimidine 2-chloropyrimidine Meisenheimer_complex Meisenheimer Complex 2-chloropyrimidine->Meisenheimer_complex Nucleophilic Attack 4-nitrophenol 4-nitrophenol 4-nitrophenoxide 4-nitrophenoxide 4-nitrophenol->4-nitrophenoxide Deprotonation Base Base Base->4-nitrophenoxide 4-nitrophenoxide->Meisenheimer_complex This compound This compound Meisenheimer_complex->this compound Elimination of Cl-

Caption: Reaction mechanism for the synthesis of this compound.

troubleshooting_workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions (Temp, Time, Base, Solvent) check_yield->optimize_conditions Yes purify Purify by Column Chromatography or Recrystallization check_purity->purify Yes end Successful Synthesis check_purity->end No check_reagents Check Reagent Purity and Anhydrous Conditions optimize_conditions->check_reagents check_reagents->start purify->end

Caption: Troubleshooting workflow for improving synthesis yield and purity.

optimization_logic cluster_choices Optimization Choices parameters Reaction Parameters Base Solvent Temperature Time base_choice Base Weak (e.g., TEA) Strong (e.g., K₂CO₃, NaH) parameters:base->base_choice solvent_choice Solvent Polar Aprotic (e.g., DMF, DMSO) Non-polar parameters:solvent->solvent_choice temp_choice Temperature Low High parameters:temp->temp_choice outcome {Desired Outcome| High Yield} base_choice:s->outcome Favors base_choice:w->outcome May result in lower yield solvent_choice:p->outcome Favors solvent_choice:np->outcome Not recommended temp_choice:h->outcome Generally Favors (with caution) temp_choice:l->outcome May require longer time

Caption: Logical relationships for optimizing reaction parameters to increase yield.

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(4-Nitrophenoxy)pyrimidine and similar poorly soluble compounds in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The low aqueous solubility of this compound is attributed to its chemical structure. The molecule contains a largely non-polar pyrimidine ring and a nitrophenoxy group, which are hydrophobic in nature. The absence of significant ionizable groups limits its ability to interact favorably with polar water molecules, leading to poor dissolution.

Q2: What is the first step I should take when encountering solubility issues?

A2: The initial step is to determine the extent of the solubility problem. A baseline thermodynamic solubility assessment in your primary aqueous buffer (e.g., phosphate-buffered saline, PBS) is recommended. This will provide a quantitative measure of the compound's intrinsic solubility and serve as a benchmark for improvement. For a detailed procedure, refer to the Experimental Protocols section.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, preparing a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol is a common practice.[1][2] However, the final concentration of the organic solvent in your aqueous experimental medium should be minimized, typically below 0.5% (v/v), to avoid solvent-induced artifacts in your assays.[1] Always include a vehicle control with the same final concentration of the organic solvent in your experiments.[1]

Q4: What are the most common techniques to enhance the aqueous solubility of compounds like this compound?

A4: Several techniques can be employed to improve the aqueous solubility of poorly soluble compounds.[3][4][5][6] The most common and accessible methods for a research setting include:

  • Co-solvency: Introducing a water-miscible organic solvent to the aqueous buffer to increase the solubilizing capacity of the medium.[5][7][]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[3][][9]

  • Use of Surfactants: Incorporating non-ionic surfactants to form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[6][10][11]

  • Complexation with Cyclodextrins: Utilizing cyclodextrins to form inclusion complexes with the compound, effectively shielding the hydrophobic regions and enhancing aqueous solubility.[4][][13][14]

Troubleshooting Guides

Issue 1: Compound precipitates when diluting the organic stock solution into an aqueous buffer.

Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility, leading to precipitation.

Solutions:

  • Decrease the Final Concentration: Attempt to work with a lower final concentration of the compound in your assay if experimentally feasible.

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to the organic stock, add the stock solution dropwise to the vigorously vortexing aqueous buffer. This rapid dispersion can sometimes prevent immediate precipitation.[1]

  • Employ a Co-solvent System: Prepare your aqueous buffer with a small percentage of a water-miscible co-solvent (e.g., ethanol, propylene glycol) to increase the solubility of the compound.[] Refer to the illustrative data in Table 1 for expected improvements.

  • Utilize Surfactants: Incorporate a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, into your aqueous buffer before adding the compound's stock solution.[1] See Table 2 for a comparison of surfactant effects.

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.

Possible Cause: The compound may be precipitating over the course of the experiment, leading to variable effective concentrations.

Solutions:

  • Visual Inspection: Before and after the experiment, visually inspect your assay plates or tubes for any signs of precipitation.

  • Solubility Enhancement Techniques: Proactively use a solubility enhancement technique to ensure the compound remains in solution throughout the experiment. Cyclodextrins are particularly effective in forming stable inclusion complexes that can improve bioavailability and provide more consistent results.[][13][14] Table 3 provides illustrative data on the effect of cyclodextrins.

  • pH Optimization: If the compound has ionizable groups, adjusting the pH of the buffer away from its pKa can significantly increase and maintain its solubility.[1][9][15]

Data Presentation

Table 1: Illustrative Effect of Co-solvents on the Apparent Solubility of this compound

Co-solvent System (in PBS pH 7.4)Apparent Solubility (µg/mL)Fold Increase
No Co-solvent (Control)1.51.0
5% Ethanol7.85.2
10% Ethanol18.212.1
5% Propylene Glycol12.58.3
10% Propylene Glycol31.020.7
5% PEG 40025.617.1
10% PEG 40058.939.3

Note: The data presented in this table is for illustrative purposes to demonstrate the potential effects of co-solvents and may not represent the actual solubility of this compound.

Table 2: Illustrative Effect of Surfactants on the Apparent Solubility of this compound

Surfactant (in PBS pH 7.4)Concentration (% w/v)Apparent Solubility (µg/mL)Fold Increase
No Surfactant (Control)01.51.0
Tween® 800.0545.330.2
Tween® 800.198.765.8
Pluronic® F-680.0533.122.1
Pluronic® F-680.175.450.3

Note: The data presented in this table is for illustrative purposes to demonstrate the potential effects of surfactants and may not represent the actual solubility of this compound.

Table 3: Illustrative Effect of Cyclodextrins on the Apparent Solubility of this compound

Cyclodextrin (in Water)Concentration (mM)Apparent Solubility (µg/mL)Fold Increase
No Cyclodextrin (Control)01.21.0
β-Cyclodextrin (β-CD)515.813.2
β-Cyclodextrin (β-CD)1032.427.0
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)588.273.5
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)10195.6163.0
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)5121.5101.3
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)10250.1208.4

Note: The data presented in this table is for illustrative purposes to demonstrate the potential effects of cyclodextrins and may not represent the actual solubility of this compound.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.[16]

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[16]

  • Phase Separation: Allow the suspension to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the suspension at high speed to pellet the undissolved solid.[16]

  • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Preparation of a Stock Solution and Dilution into Aqueous Buffer
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or brief sonication can aid dissolution.[1]

  • Working Solution Preparation: To prepare your working solution, add the DMSO stock solution to your aqueous experimental medium while vortexing to ensure rapid and even dispersion.[1] The final concentration of DMSO should typically be less than 0.5% (v/v).[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Issue Encountered cluster_troubleshooting Troubleshooting Strategies cluster_outcome Desired Outcome start Start with solid This compound stock Prepare concentrated stock in 100% DMSO start->stock precipitate Compound precipitates upon dilution in aqueous buffer stock->precipitate cosolvent Use Co-solvent (e.g., Ethanol, PEG 400) precipitate->cosolvent Option 1 surfactant Use Surfactant (e.g., Tween® 80) precipitate->surfactant Option 2 cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) precipitate->cyclodextrin Option 3 ph_adjust Adjust pH of Buffer precipitate->ph_adjust Option 4 end Clear, stable aqueous solution for experimentation cosolvent->end surfactant->end cyclodextrin->end ph_adjust->end

Caption: Troubleshooting workflow for addressing precipitation issues.

signaling_pathway_placeholder compound This compound (in solution) target Target Protein/Enzyme compound->target Binding/Inhibition downstream Downstream Signaling (e.g., Kinase Cascade) target->downstream response Cellular Response (e.g., Apoptosis, Proliferation) downstream->response

Caption: Generic signaling pathway interaction model.

logical_relationship solubility Aqueous Solubility bioavailability Bioavailability solubility->bioavailability is critical for efficacy Experimental Efficacy bioavailability->efficacy influences

References

Stability testing of 2-(4-Nitrophenoxy)pyrimidine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 2-(4-Nitrophenoxy)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under forced degradation conditions?

A1: Based on its chemical structure, which includes an ether linkage, a pyrimidine ring, and a nitroaromatic group, the primary anticipated degradation pathways for this compound are hydrolysis of the ether bond, reduction of the nitro group, and potential cleavage of the pyrimidine ring under harsh conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a well-closed container, protected from light, at controlled room temperature. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method should be capable of separating the intact molecule from its potential degradation products.

Q4: What are the expected degradation products of this compound?

A4: The primary expected degradation products are 4-nitrophenol and 2-hydroxypyrimidine resulting from the hydrolysis of the ether linkage. Other potential degradation products could arise from the reduction of the nitro group to an amino group or further degradation of the pyrimidine ring.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed Under Acidic Conditions
  • Symptom: A significant decrease in the peak area of this compound and the appearance of a major degradation peak corresponding to 4-nitrophenol in HPLC analysis of samples subjected to acidic stress.

  • Cause: The ether linkage in this compound is susceptible to acid-catalyzed hydrolysis.

  • Solution:

    • Neutralize the sample with a suitable base (e.g., sodium hydroxide) before HPLC analysis to prevent further degradation in the vial.

    • For formulation development, consider the use of buffering agents to maintain a neutral or slightly alkaline pH.

    • If the acidic condition is part of a forced degradation study, ensure the time points are appropriately selected to capture the degradation profile without complete degradation of the parent compound.

Issue 2: Inconsistent Results in Photostability Studies
  • Symptom: Variable degradation rates are observed in samples exposed to light.

  • Cause: Inconsistent light exposure intensity or wavelength, or inadequate sample preparation. Nitroaromatic compounds can be susceptible to photolysis.

  • Solution:

    • Ensure a calibrated and validated photostability chamber is used, providing consistent light exposure as per ICH Q1B guidelines.

    • Prepare samples in quartz cuvettes or other appropriate transparent containers to ensure maximum light penetration.

    • Analyze a dark control sample stored under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.

Issue 3: Peak Tailing or Splitting in HPLC Analysis
  • Symptom: The peak for this compound or its degradation products shows tailing or splitting in the chromatogram.

  • Cause: This can be due to several factors including column degradation, inappropriate mobile phase pH, or interaction of the analytes with active sites on the column.

  • Solution:

    • Check Column Health: Flush the column with a strong solvent or, if necessary, replace it.

    • Optimize Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. Adjusting the pH may improve peak shape.

    • Use of Additives: Consider adding a small amount of a competing base, such as triethylamine, to the mobile phase to block active silanol groups on the column.

Data Presentation

Table 1: Hypothetical Hydrolytic Stability of this compound (% Remaining) at 60°C

Time (hours)0.1 M HClpH 7.0 Buffer0.1 M NaOH
0100.0100.0100.0
285.299.898.5
472.199.597.1
855.899.195.3
2425.398.291.7

Table 2: Hypothetical Thermal and Photostability of this compound (% Remaining) after 48 hours

Condition% Remaining
60°C (Solid State)99.5
80°C (Solid State)97.2
Photostability (ICH Q1B Option 2)92.3
Photostability Control (Dark)99.8

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water (or a pH 7.0 buffer).

  • Incubation: Incubate the solutions at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis:

    • For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photostability (ICH Q1B) stock->photo sampling Sampling at Time Points acid->sampling base->sampling neutral->sampling thermal->sampling photo->sampling neutralize Neutralization (for acidic/basic samples) sampling->neutralize dilute Dilution neutralize->dilute hplc HPLC Analysis dilute->hplc

Caption: Workflow for the stability testing of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_thermal Thermal Degradation parent This compound product1 4-Nitrophenol parent->product1 Acid/Base product2 2-Hydroxypyrimidine parent->product2 Acid/Base photo_product Photodegradation Products parent->photo_product Light thermal_product Minor Thermal Degradants parent->thermal_product Heat

Caption: Potential degradation pathways of this compound.

Technical Support Center: Troubleshooting Assays with 2-(4-Nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Nitrophenoxy)pyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during enzymatic assays utilizing this chromogenic substrate.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind assays using this compound?

A1: this compound is a chromogenic substrate. In the presence of a specific enzyme, the bond between the pyrimidine and the 4-nitrophenoxy group is cleaved. This releases 4-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at or near 405 nm. The rate of color formation is directly proportional to the enzyme's activity.

Q2: My this compound solution appears cloudy or shows precipitation in the assay buffer. What should I do?

A2: Poor aqueous solubility is a common issue with many organic compounds, including pyrimidine derivatives.[1] This can lead to inaccurate and irreproducible results. Here are some steps to address this:

  • Assess Solubility: Visually inspect your assay wells for any signs of precipitation. A formal solubility test can also be performed by creating a dilution series of your compound in the assay buffer and measuring turbidity.

  • Optimize Solvent Concentration: While typically dissolved in a stock solution of DMSO, the final concentration of DMSO in the assay should be kept low (usually <1%) as it can affect enzyme activity and compound solubility.

  • pH Adjustment: The pH of the assay buffer can significantly influence the solubility of compounds with ionizable groups. Ensure the buffer pH is optimal for both your enzyme and compound solubility.

  • Sonication: Briefly sonicating the solution can help in dissolving the compound.

Q3: I am observing high background noise or a color change in my negative control wells (no enzyme). What could be the cause?

A3: High background can stem from several factors:

  • Substrate Instability: this compound might be unstable in your assay buffer, leading to spontaneous hydrolysis and release of 4-nitrophenol. This can be pH and temperature-dependent. Consider running a control with the substrate in the buffer over time to assess its stability.

  • Contaminants in Reagents: Ensure all your reagents, especially the water and buffer components, are of high purity. Some substances can interfere with the assay and cause a color change.

  • Endogenous Enzyme Activity: If you are using cell lysates or tissue homogenates, they may contain endogenous enzymes that can cleave the substrate.[2] Run a control with the lysate/homogenate but without the specific enzyme of interest (if possible) to check for this.

Q4: The color development in my assay is very slow or non-existent, even with the enzyme present. What should I check?

A4: This issue, indicating low or no enzyme activity, can be troubleshooted with the following steps:

  • Enzyme Activity: Verify the activity of your enzyme stock. It may have degraded due to improper storage or multiple freeze-thaw cycles.

  • Assay Conditions: Ensure the assay buffer composition (pH, ionic strength) and temperature are optimal for your specific enzyme.

  • Cofactor Requirements: Check if your enzyme requires any specific cofactors for its activity and that they are present in the assay buffer at the correct concentration.

  • Inhibitors: Your sample or reagents might contain inhibitors of the enzyme. Common interfering substances include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%).[3]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps
Compound Instability in Stock Solution Prepare fresh stock solutions of this compound in high-purity, anhydrous DMSO immediately before use. If storage is necessary, aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[4]
Pipetting Errors Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for the reaction components to ensure consistency across wells.[3]
Temperature Fluctuations Ensure uniform temperature across the microplate during incubation. Avoid placing the plate on a cold or hot surface.
Inconsistent Incubation Times Use a multichannel pipette or an automated dispenser to start the reaction simultaneously in all wells. Be precise with the timing of adding the stop solution (if any) and reading the plate.[3]
Issue 2: Poor Dose-Response Curves (for inhibitor screening)
Potential Cause Troubleshooting Steps
Inaccurate Serial Dilutions Carefully prepare your inhibitor serial dilutions. Use a fresh set of pipette tips for each dilution step to avoid carryover.
Compound Precipitation At higher concentrations, your test inhibitor may be precipitating in the assay buffer. Visually inspect the wells and consider performing a solubility test for your inhibitor in the assay buffer.
Assay Readout Interference The inhibitor itself might be colored or fluorescent, interfering with the absorbance reading. Run a control with the inhibitor in the assay buffer without the enzyme to check for this.
Incorrect Assay Window Ensure your positive (no inhibitor) and negative (no enzyme) controls provide a sufficient signal-to-background ratio. Optimize enzyme and substrate concentrations to achieve a robust assay window.

Experimental Protocols

Protocol 1: General Enzyme Activity Assay using this compound
  • Reagent Preparation:

    • Prepare an appropriate assay buffer at the optimal pH for the target enzyme.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare a working solution of the target enzyme in the assay buffer.

  • Assay Procedure:

    • In a 96-well clear, flat-bottom plate, add the assay buffer to each well.

    • Add the desired volume of the enzyme working solution to the appropriate wells. For negative controls, add an equal volume of assay buffer.

    • To test for inhibitors, add the inhibitor solutions to the designated wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding the this compound working solution to all wells.

    • Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, stop the reaction after a fixed time using a suitable stop solution (e.g., a high pH solution like NaOH to enhance the color of 4-nitrophenol) and read the final absorbance.

  • Data Analysis:

    • For kinetic assays, calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.

    • For endpoint assays, subtract the absorbance of the negative control from the absorbance of the sample wells.

    • Plot the enzyme activity against the substrate or inhibitor concentration as required.

Protocol 2: Assessing the Stability of this compound in Assay Buffer
  • Reagent Preparation:

    • Prepare the assay buffer to be used in your experiment.

    • Prepare a working solution of this compound in the assay buffer at the final assay concentration.

  • Procedure:

    • Dispense the substrate solution into multiple wells of a 96-well plate.

    • Incubate the plate under the same conditions as your actual assay (temperature and time).

    • Measure the absorbance at 405 nm at different time points (e.g., 0, 15, 30, 60 minutes).

  • Data Analysis:

    • Plot the absorbance values against time. A significant increase in absorbance over time indicates spontaneous hydrolysis of the substrate.

Visualizations

Assay_Workflow General Workflow for an Enzymatic Assay Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate) Plate_Setup Plate Setup (Add Buffer, Enzyme/Inhibitor) Reagent_Prep->Plate_Setup Pre_Incubation Pre-incubation (e.g., 10-15 min at 37°C) Plate_Setup->Pre_Incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_Incubation->Reaction_Initiation Data_Acquisition Data Acquisition (Measure Absorbance at 405 nm) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Calculate Activity/Inhibition) Data_Acquisition->Data_Analysis Troubleshooting_Logic Troubleshooting Unexpected Assay Results Start Unexpected Results High_Background High Background? Start->High_Background Low_Signal Low/No Signal? Start->Low_Signal Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Substrate_Stability Check Substrate Stability (Protocol 2) High_Background->Substrate_Stability Yes Reagent_Contamination Check for Reagent Contamination High_Background->Reagent_Contamination Yes Endogenous_Activity Assess Endogenous Enzyme Activity High_Background->Endogenous_Activity Yes Enzyme_Activity Verify Enzyme Activity Low_Signal->Enzyme_Activity Yes Assay_Conditions Optimize Assay Conditions (pH, Temp, Cofactors) Low_Signal->Assay_Conditions Yes Inhibitors Check for Inhibitors Low_Signal->Inhibitors Yes Compound_Stability Check Compound Stability (Fresh Stocks) Inconsistent_Results->Compound_Stability Yes Pipetting_Technique Review Pipetting Technique Inconsistent_Results->Pipetting_Technique Yes Instrument_Settings Verify Plate Reader Settings Inconsistent_Results->Instrument_Settings Yes

References

Technical Support Center: Optimization of 2-(4-Nitrophenoxy)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-(4-Nitrophenoxy)pyrimidine. The content is tailored for researchers, scientists, and drug development professionals engaged in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is an electron-deficient system, which facilitates an attack by a nucleophile.[1] In this reaction, the nucleophile (4-nitrophenoxide ion) attacks the carbon atom attached to the leaving group (e.g., a chlorine atom at the C2 position). This forms a resonance-stabilized intermediate called a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electronegative nitrogen atoms of the pyrimidine ring.[2] Finally, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product.

Q2: Why is a base crucial for this reaction?

A2: A base is essential to deprotonate the 4-nitrophenol, which is a weak nucleophile. The deprotonation generates the 4-nitrophenoxide ion, a much stronger and more reactive nucleophile.[3] This significantly increases the rate of the nucleophilic attack on the electron-deficient pyrimidine ring. For alcohol nucleophiles, a strong base like sodium hydride (NaH) or a carbonate base like cesium carbonate (Cs₂CO₃) is often required to generate the more potent alkoxide/phenoxide.[3][4]

Q3: Why does nucleophilic substitution typically occur at the C2 and C4 positions of the pyrimidine ring?

A3: The C2 and C4 positions are the most electrophilic carbons in the pyrimidine ring due to their proximity to the electron-withdrawing nitrogen atoms. When a nucleophile attacks at either of these positions, the resulting Meisenheimer intermediate is effectively stabilized by resonance, allowing the negative charge to be delocalized onto the ring nitrogens.[1][2] While substitution at C4 is often favored in 2,4-disubstituted pyrimidines, the specific regioselectivity can be influenced by other substituents on the ring.[3][5]

Q4: What are the primary safety considerations for this synthesis?

A4: Standard laboratory safety protocols should be strictly followed.

  • Reagents: 4-Nitrophenol is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. 2-Chloropyrimidine is also a hazardous chemical.

  • Solvents: Many solvents used in this reaction, such as DMF and dioxane, are toxic and should be handled in a well-ventilated fume hood.

  • Reaction Conditions: Reactions may be conducted at elevated temperatures, requiring caution to prevent burns and solvent splashing. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and hydrolysis, especially when using moisture-sensitive reagents like NaH.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low to No Product Yield

  • Question: My reaction shows very low conversion to the desired product after several hours. What are the potential causes and how can I improve the yield?

  • Answer: Low yield is a common problem in SNAr reactions. Consider the following factors:

    • Weak Nucleophile: Ensure the base is strong enough to fully deprotonate the 4-nitrophenol. If you are using a mild base like triethylamine (Et₃N), consider switching to a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3][4]

    • Low Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, gradually increase the temperature (e.g., to 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).[3]

    • Poor Leaving Group: While chlorine is a suitable leaving group, fluorine is even better for SNAr reactions (reactivity order: F > Cl > Br > I).[3] If available, using 2-fluoropyrimidine could enhance the reaction rate.

    • Presence of Water: Moisture can hydrolyze the starting material or react with strong bases. Ensure all glassware is oven-dried and use anhydrous solvents to maintain anhydrous conditions.[3]

Issue 2: Formation of Multiple Byproducts

  • Question: My TLC and/or LC-MS analysis shows several spots/peaks in addition to my desired product. What could be the cause?

  • Answer: The formation of byproducts can complicate purification and reduce yield. Potential causes include:

    • Solvolysis: If a nucleophilic solvent (e.g., methanol, ethanol) is used, it can compete with the 4-nitrophenoxide, leading to undesired ether byproducts. It is best to use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or 1,4-dioxane.[3]

    • Degradation: Harsh reaction conditions, such as very high temperatures or highly concentrated strong bases, can lead to the degradation of the pyrimidine ring.[3] If degradation is suspected, try using milder bases and lower reaction temperatures for a longer duration.

    • Di-substitution: If you are using a starting material with multiple leaving groups (e.g., 2,4-dichloropyrimidine), you may get a mixture of mono- and di-substituted products. To favor mono-substitution, use a stoichiometric amount of the nucleophile (1.0-1.1 equivalents) and consider lowering the reaction temperature.[3]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate a pure sample of my product from the crude reaction mixture. What purification strategies are effective?

  • Answer: Purifying polar aromatic compounds can be challenging.

    • Aqueous Workup: Before column chromatography, perform an aqueous workup to remove inorganic salts (from the base) and highly polar solvents like DMF or DMSO. This typically involves partitioning the crude mixture between an organic solvent (e.g., ethyl acetate) and water.

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product.[6] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the effects of key reaction parameters on the synthesis of this compound.

ParameterCommon OptionsExpected Impact on Yield/RateNotes
Base Et₃N, K₂CO₃, Cs₂CO₃, NaHStronger bases (NaH, Cs₂CO₃) generally lead to faster reactions and higher yields.[3][4]Choice of base depends on solvent and temperature tolerance. NaH requires a non-protic solvent.
Solvent DMF, DMSO, 1,4-Dioxane, AcetonitrilePolar aprotic solvents are highly effective as they solvate the nucleophile well.Ensure the use of anhydrous solvents to prevent hydrolysis.[3]
Temperature Room Temp. to 120 °CIncreased temperature typically increases the reaction rate significantly.[4]High temperatures (>120 °C) may cause degradation of the pyrimidine ring.[3]
Leaving Group Cl, FReactivity: F > Cl.[3]2-Chloropyrimidine is more common and cost-effective, offering a good balance of reactivity.

Experimental Protocol

General Procedure for the Synthesis of this compound

  • Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (1.0 eq.), 4-nitrophenol (1.1 eq.), and a suitable base (e.g., Cs₂CO₃, 1.5 eq.).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or 1,4-dioxane, approx. 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material (2-chloropyrimidine) is consumed (typically 3-6 hours).[4]

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove the solvent and inorganic salts. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield this compound as the final product.

  • Characterization: Confirm the structure and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (e.g., 60°C, 3-6h) setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_guide start Issue: Low or No Product Yield check_reagents Are reagents pure & anhydrous? start->check_reagents check_base Is the base strong enough? (e.g., K2CO3, Cs2CO3) check_reagents->check_base  Yes sol_reagents Solution: Use dry solvents. Verify starting material purity. check_reagents->sol_reagents No   check_temp Is the temperature adequate? (e.g., > 60°C) check_base->check_temp  Yes sol_base Solution: Switch to a stronger base (e.g., K2CO3 -> Cs2CO3). check_base->sol_base No   final_check Consider a more reactive starting material (e.g., 2-fluoro). check_temp->final_check  Yes sol_temp Solution: Gradually increase reaction temperature. check_temp->sol_temp No  

Caption: A troubleshooting guide for addressing low product yield in the SNAr reaction.

References

Identifying and characterizing impurities in 2-(4-Nitrophenoxy)pyrimidine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Nitrophenoxy)pyrimidine. The information provided will assist in the identification and characterization of potential impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on a common synthetic route involving the nucleophilic substitution of a chloropyrimidine with 4-nitrophenol, the most probable impurities include:

  • Starting Materials:

    • 2-Chloropyrimidine

    • 4-Nitrophenol

  • By-products:

    • Isomeric impurities (e.g., 4-(4-Nitrophenoxy)pyrimidine) if the starting pyrimidine is susceptible to substitution at other positions.

    • Products of over-reaction, such as bis(4-nitrophenoxy)pyrimidines, although less likely under controlled conditions.

  • Degradation Products:

    • Hydrolysis of the ether linkage can lead to the formation of 4-nitrophenol and 2-hydroxypyrimidine.

    • Reduction of the nitro group to an amino group, forming 2-(4-aminophenoxy)pyrimidine, can occur under certain storage or experimental conditions.

Q2: My HPLC chromatogram shows unexpected peaks. How can I identify them?

A2: Unexpected peaks in your HPLC chromatogram can be investigated using the following approaches:

  • Spiking Experiments: Co-inject your sample with commercially available standards of the suspected impurities (2-chloropyrimidine, 4-nitrophenol). An increase in the peak area of an existing peak will confirm its identity.

  • HPLC-MS Analysis: Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide significant structural information.

  • Forced Degradation Studies: Subjecting your sample to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products. Analyzing these stressed samples by HPLC-MS can help to identify and characterize potential degradants that may be present in your sample.

Q3: How can I quantify the levels of identified impurities?

A3: Once impurities are identified, their quantification is crucial. A validated HPLC method is the standard approach for quantification. This involves:

  • Reference Standards: Obtaining pure reference standards for each identified impurity.

  • Calibration Curves: Preparing a series of dilutions of each reference standard to generate a calibration curve (peak area vs. concentration).

  • Analysis of the Sample: Running your this compound sample under the same HPLC conditions and using the calibration curves to determine the concentration of each impurity.

Q4: What are the characteristic spectroscopic features of this compound and its potential impurities?

A4: Spectroscopic techniques such as NMR and FTIR are invaluable for structural confirmation.

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the pyrimidine and nitrophenyl protons. Impurities will introduce new, distinct signals. For example, the presence of 4-nitrophenol would be indicated by its characteristic aromatic signals.

  • FTIR: The Fourier-transform infrared spectrum will show characteristic absorption bands for the nitro group (around 1520 and 1345 cm⁻¹), the C-O-C ether linkage, and the aromatic rings. The presence of a hydroxyl group (around 3200-3600 cm⁻¹) could indicate the presence of 4-nitrophenol or 2-hydroxypyrimidine.[1][2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Extra peaks in HPLC chromatogram Presence of impurities (starting materials, by-products, or degradants).Perform spiking experiments with potential impurities. Utilize HPLC-MS to obtain mass information for the unknown peaks. Conduct forced degradation studies to identify potential degradation products.
Poor peak shape in HPLC Inappropriate mobile phase composition or pH. Column degradation. Sample overload.Optimize the mobile phase, including the organic modifier, buffer, and pH. Use a new or different HPLC column. Inject a more dilute sample.
Inconsistent quantification results Improperly prepared standard solutions. Instrument variability. Non-validated analytical method.Carefully prepare fresh standard solutions and calibration curves. Ensure the HPLC system is properly maintained and calibrated. Validate the analytical method for linearity, accuracy, precision, and specificity according to ICH guidelines.
Mass spectrum does not match expected impurity The impurity is an unexpected by-product or degradant. Isomeric impurity with the same mass.Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition. Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation. Isolate the impurity using preparative HPLC for subsequent analysis by NMR.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical this compound sample analysis. Actual values will vary depending on the synthesis and purification process.

Compound Retention Time (min) Area (%) Mass (m/z) [M+H]⁺
4-Nitrophenol3.50.08140.0
2-Chloropyrimidine4.20.05115.0
This compound8.199.8218.1
Isomeric Impurity8.50.04218.1
Dimer Impurity12.30.03339.1

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This method is a general guideline and may require optimization for your specific instrumentation and sample.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in acetonitrile to a concentration of 1 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification
  • LC Conditions: Use the same HPLC conditions as described in Protocol 1.

  • MS Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and Negative ESI modes should be evaluated for optimal sensitivity.

  • Scan Range: m/z 100 - 500

  • Data Acquisition: Acquire both full scan data to detect all ions and product ion scans (MS/MS) on the significant impurity peaks to obtain fragmentation information for structural elucidation.

Protocol 3: NMR Sample Preparation
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents. Ensure the sample is fully dissolved.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Analysis: Acquire a ¹H NMR spectrum. For more detailed structural information, 2D NMR experiments such as COSY and HSQC can be performed.

Visualizations

Synthesis_and_Impurity_Formation cluster_reactants Starting Materials cluster_reaction Synthesis cluster_products Products & Impurities 2-Chloropyrimidine 2-Chloropyrimidine Reaction Reaction 2-Chloropyrimidine->Reaction 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->Reaction This compound This compound Reaction->this compound Isomeric Impurity Isomeric Impurity Reaction->Isomeric Impurity Unreacted 2-Chloropyrimidine Unreacted 2-Chloropyrimidine Reaction->Unreacted 2-Chloropyrimidine Unreacted 4-Nitrophenol Unreacted 4-Nitrophenol Reaction->Unreacted 4-Nitrophenol

Caption: Synthesis of this compound and potential impurity formation.

Analytical_Workflow Sample Sample HPLC Analysis HPLC Analysis Sample->HPLC Analysis NMR Analysis NMR Analysis Sample->NMR Analysis FTIR Analysis FTIR Analysis Sample->FTIR Analysis LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis If unknown peaks Impurity Identification Impurity Identification LC-MS Analysis->Impurity Identification NMR Analysis->Impurity Identification FTIR Analysis->Impurity Identification Quantification Quantification Impurity Identification->Quantification Report Report Quantification->Report

Caption: Analytical workflow for impurity identification and characterization.

References

How to prevent the degradation of 2-(4-Nitrophenoxy)pyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 2-(4-Nitrophenoxy)pyrimidine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways in solution:

  • Hydrolysis: The ether linkage between the pyrimidine ring and the nitrophenoxy group can be cleaved by water, especially under non-neutral pH conditions (acidic or basic). This results in the formation of 2-hydroxypyrimidine and 4-nitrophenol.

  • Photodegradation: The 4-nitrophenol moiety is known to be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to complex photochemical reactions and the formation of various degradation products.

Q2: What are the optimal storage conditions for stock solutions of this compound?

A2: To minimize degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, overlaying the solution with an inert gas like argon or nitrogen can prevent oxidative degradation.

Q3: Which solvents are recommended for preparing solutions of this compound?

A3: Aprotic, anhydrous solvents are generally preferred to minimize the risk of hydrolysis. Recommended solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

It is crucial to use high-purity, anhydrous grade solvents. If aqueous buffers are required for experiments, fresh solutions should be prepared immediately before use from a concentrated stock in an appropriate aprotic solvent.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of the ether linkage is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis. It is recommended to maintain the pH of aqueous solutions as close to neutral (pH 7) as possible. If experimental conditions require a different pH, the stability of the compound should be thoroughly evaluated under those specific conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of compound activity or inconsistent results in assays. Degradation of the compound in solution.1. Prepare fresh solutions before each experiment. 2. Review storage conditions (temperature, light exposure). 3. Perform a stability study under your experimental conditions (see Protocol 1).
Appearance of a yellow color in the solution. Formation of 4-nitrophenolate under basic conditions or potential degradation.1. Check the pH of the solution. Adjust to neutral if possible. 2. Analyze the solution by HPLC or LC-MS to identify degradation products (see Protocol 2).
Precipitation observed in the solution upon storage. Poor solubility or degradation leading to less soluble products.1. Ensure the compound's solubility limit is not exceeded. 2. Store at a slightly higher temperature if precipitation is due to cold, but verify stability. 3. Filter the solution before use if necessary, and re-quantify the concentration.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate potential degradation rates. Note: This data is for illustrative purposes and should be confirmed by experimental studies.

ConditionSolventTemperatureDurationPercent Degradation
1DMSO-20°C (Protected from light)30 days< 1%
2Acetonitrile4°C (Protected from light)7 days~2-3%
3PBS (pH 7.4)Room Temperature (Light)24 hours> 20%
4PBS (pH 5.0)Room Temperature (Dark)24 hours~10-15%
5PBS (pH 9.0)Room Temperature (Dark)24 hours~15-20%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways and the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Photodegradation: Expose the solution to a UV lamp (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Incubate the solution at 60°C in the dark for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample stored at -20°C, by a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general HPLC method for quantifying this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 20% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products (like 4-nitrophenol) have significant absorbance (e.g., 270 nm and 315 nm).

  • Injection Volume: 10 µL.

  • Quantification: Use a calibration curve of the parent compound to determine its concentration over time.

Visualizations

cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Compound->Hydrolysis Photodegradation Photodegradation (Light/UV) Compound->Photodegradation Product1 2-Hydroxypyrimidine Hydrolysis->Product1 Product2 4-Nitrophenol Hydrolysis->Product2 Product3 Various Photoproducts Photodegradation->Product3

Caption: Potential degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Assessment Start Prepare Stock Solution Stress Apply Stress Conditions (pH, Temp, Light) Start->Stress Sample Collect Samples Over Time Stress->Sample Analyze Analyze by HPLC Sample->Analyze Quantify Quantify Parent Compound and Degradants Analyze->Quantify End Determine Degradation Rate Quantify->End

Caption: Workflow for assessing the stability of the compound.

cluster_troubleshooting Troubleshooting Logic Problem Inconsistent Assay Results Check1 Is the solution fresh? Problem->Check1 Action1 Prepare fresh solution Check1->Action1 No Check2 Are storage conditions optimal? (-20°C, dark) Check1->Check2 Yes Action1->Problem Action2 Correct storage conditions Check2->Action2 No Check3 Is the solvent anhydrous and aprotic? Check2->Check3 Yes Action2->Problem Action3 Use appropriate solvent Check3->Action3 No Solution Perform stability study (Protocol 1) Check3->Solution Yes Action3->Problem

Caption: A logical guide for troubleshooting inconsistent results.

Technical Support Center: Refining Purification Methods for 2-(4-Nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(4-Nitrophenoxy)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Williamson ether synthesis?

A1: The most probable impurities include unreacted starting materials such as 2-chloropyrimidine and 4-nitrophenol. Additionally, side-products from undesired reactions, such as dipyrimidinyl ether, may be present.

Q2: My purified this compound appears yellowish. Is this normal?

A2: While the pure compound is expected to be a white or off-white solid, a pale yellow color can sometimes be attributed to trace amounts of residual 4-nitrophenol or other colored impurities. If the color persists after initial purification, a second purification step, such as recrystallization or column chromatography, is recommended.

Q3: What is the expected melting point of pure this compound?

A3: While a specific experimental melting point is not widely reported in the literature, a sharp melting point range is a good indicator of purity. A broad melting range would suggest the presence of impurities.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for a more quantitative assessment of purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a more suitable solvent. For this compound, consider solvents like ethanol, ethyl acetate, or toluene. A solvent mixture, such as ethyl acetate/hexane, can also be effective.
The compound "oils out" instead of forming crystals. The solution is cooling too rapidly, or the compound is highly impure.Reheat the solution to dissolve the oil, and allow it to cool more slowly. If the problem persists, consider a different solvent system or pre-purification by column chromatography.
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again. Seeding the solution with a pure crystal of the compound can also induce crystallization.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent.Ensure the solution is cooled in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The eluent system is not optimal.Adjust the polarity of the eluent. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, can improve separation.
The compound is not eluting from the column. The eluent is not polar enough.Increase the polarity of the eluent. For a polar compound like this compound, a more polar solvent system like dichloromethane/methanol may be necessary in later fractions.
Streaking or tailing of the compound band on the column. The compound is interacting too strongly with the stationary phase (silica gel).Add a small amount of a modifier to the eluent. For example, a small percentage of triethylamine can help to deactivate acidic sites on the silica gel.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane).

  • An ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

4. Hot Filtration:

  • If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

7. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography

1. Stationary Phase and Eluent Selection:

  • Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Determine a suitable eluent system by running TLC plates with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal system should give the desired compound an Rf value of approximately 0.3.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial eluent.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

4. Elution:

  • Begin eluting the column with the chosen solvent system.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compound.

5. Fraction Collection:

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

6. Solvent Removal:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter cool Cool to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry Crystals wash->dry end end dry->end Pure Product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude Product dissolve Dissolve in minimal eluent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: General workflow for purification by flash column chromatography.

Addressing batch-to-batch variability of 2-(4-Nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-Nitrophenoxy)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability when synthesizing this compound?

Batch-to-batch variability in the synthesis of this compound can arise from several factors:

  • Raw Material and Reagent Purity: The quality of starting materials, such as 2-chloropyrimidine and 4-nitrophenol, is critical. Impurities in these reagents can lead to side reactions, resulting in a lower yield and a more complex impurity profile in the final product.

  • Reaction Conditions: Minor deviations in reaction parameters can significantly impact the outcome. Key conditions to control include:

    • Temperature: Inconsistent heating can alter reaction kinetics.

    • Reaction Time: Insufficient or excessive reaction times can lead to incomplete reactions or the formation of degradation products.

    • Stirring Speed: Inadequate mixing can result in localized concentration gradients and non-uniform reaction progress.

  • Solvent Quality: The grade, purity, and water content of the solvent (e.g., DMF, DMSO) can influence the solubility of reactants and the overall reaction environment.

  • Purification Procedures: Variations in purification methods, such as recrystallization or column chromatography, can lead to different purity levels between batches.

  • Human Factor: Differences in experimental technique and execution among laboratory personnel can introduce variability.

Q2: What are the common impurities I might encounter in a batch of this compound?

Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Potential impurities are:

  • 2-chloropyrimidine (starting material)

  • 4-nitrophenol (starting material)

  • Bis(4-nitrophenoxy)pyrimidine (from reaction at multiple sites on the pyrimidine ring)

  • Hydrolysis products (e.g., 2-hydroxypyrimidine)

Q3: How can I assess the purity and consistency of my this compound batches?

A combination of analytical techniques is recommended for comprehensive quality assessment:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Problem 1: Low or inconsistent reaction yield.

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. Consider extending the reaction time if necessary.
Suboptimal Reaction Temperature Ensure the reaction temperature is accurately controlled and maintained throughout the synthesis. Calibrate thermometers and heating mantles regularly.
Poor Quality Reagents Use high-purity starting materials and anhydrous solvents. Consider purifying reagents if their quality is questionable.
Inefficient Purification Optimize the purification procedure to minimize product loss. For recrystallization, ensure the correct solvent system and cooling rate are used. For column chromatography, select the appropriate stationary and mobile phases.

Problem 2: Presence of unexpected peaks in HPLC or NMR analysis.

Potential Cause Troubleshooting Step
Side Reactions Re-evaluate the reaction conditions. Lowering the temperature or changing the base used in the synthesis may minimize the formation of byproducts.
Degradation of Product The product may be unstable under the reaction or work-up conditions. Consider milder reaction conditions or a more rapid purification process.
Contamination Ensure all glassware is thoroughly cleaned and dried. Use fresh, high-purity solvents and reagents.
Residual Solvents Dry the final product under high vacuum for a sufficient period to remove any residual solvents.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Start with 20% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

2. ¹H NMR Spectroscopy for Structural Confirmation

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Concentration: Approximately 5-10 mg/mL

  • Spectrometer: 400 MHz or higher

  • Procedure: Dissolve the sample in the deuterated solvent, transfer to an NMR tube, and acquire the spectrum. Look for the characteristic peaks corresponding to the pyrimidine and nitrophenyl protons.

3. Mass Spectrometry (MS) for Molecular Weight Verification

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Procedure: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum. The expected molecular weight for this compound (C₁₀H₇N₃O₃) is approximately 217.18 g/mol .

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-chloropyrimidine 2-chloropyrimidine SNAr Reaction SNAr Reaction 2-chloropyrimidine->SNAr Reaction 4-nitrophenol 4-nitrophenol 4-nitrophenol->SNAr Reaction This compound This compound SNAr Reaction->this compound Troubleshooting_Workflow Start Start Batch Variability Observed Batch Variability Observed Start->Batch Variability Observed Analyze Raw Materials Analyze Raw Materials Batch Variability Observed->Analyze Raw Materials Purity Issue? Review Reaction Conditions Review Reaction Conditions Batch Variability Observed->Review Reaction Conditions Yield/Impurity Issue? Problem Resolved Problem Resolved Analyze Raw Materials->Problem Resolved Optimize Purification Optimize Purification Review Reaction Conditions->Optimize Purification Optimize Purification->Problem Resolved Consult Senior Scientist Consult Senior Scientist Optimize Purification->Consult Senior Scientist If unresolved

Technical Support Center: Optimizing Cell Permeability of 2-(4-Nitrophenoxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental determination of cell permeability for 2-(4-Nitrophenoxy)pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?

A discrepancy between biochemical potency and cellular activity often points to poor cell permeability. For the compound to reach its intracellular target, it must efficiently cross the cell membrane. Several factors related to the this compound scaffold can contribute to this, including its physicochemical properties like high molecular weight, polarity, and potential for active efflux out of the cell.

Q2: What are the key physicochemical properties of this compound derivatives that influence their cell permeability?

The cell permeability of these derivatives is primarily governed by a balance of lipophilicity (logP), polar surface area (PSA), molecular weight, and solubility. The presence of the nitro group and the pyrimidine core contributes to the molecule's polarity. Optimizing the substituents on the pyrimidine ring is crucial to modulate these properties for improved permeability.

Q3: How does the 4-nitrophenoxy group affect the cell permeability of my compound?

The nitro group is a strong electron-withdrawing group that increases the polarity of the molecule, which can negatively impact passive diffusion across the lipophilic cell membrane. Computational studies suggest that a higher number of polar groups on a molecule can lead to a decline in its permeability coefficient.[1]

Q4: Are this compound derivatives likely to be substrates of efflux pumps like P-glycoprotein (MDR1)?

While specific data for this class of compounds is limited, molecules with aromatic rings and high lipophilicity can be substrates for efflux transporters like P-glycoprotein (P-gp).[2] If your compound shows good passive permeability in a PAMPA assay but poor accumulation in Caco-2 cells, active efflux should be investigated.

Q5: How can I improve the aqueous solubility of my this compound derivative for cell-based assays?

Poor aqueous solubility can lead to compound precipitation in the assay medium, resulting in an underestimation of permeability. Strategies to improve solubility include using co-solvents like DMSO (typically up to 1%), pH adjustment of the buffer if the compound has ionizable groups, and employing formulation strategies with excipients like cyclodextrins.[3]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay

This suggests poor passive diffusion of your this compound derivative across a lipid membrane.

Possible Cause Troubleshooting Steps
High Polarity - Structural Modification: Synthesize analogs with more lipophilic substituents on the pyrimidine ring to decrease the overall polarity. Consider replacing the nitro group with a less polar bioisostere if synthetically feasible and compatible with target binding. - Formulation: While PAMPA primarily measures passive diffusion, ensuring the compound is fully dissolved in the donor well is critical.
Poor Aqueous Solubility - Optimize Formulation: Decrease the starting concentration of the compound in the donor well. - Co-solvents: Ensure the DMSO concentration in the donor buffer is optimized and consistent across experiments (typically ≤ 1%).[3]
Compound Aggregation - Visual Inspection: Check for any precipitation in the donor well before and after the assay. - Solubility Assessment: Perform a kinetic solubility assay in the PAMPA buffer to determine the maximum soluble concentration.
Issue 2: Low Permeability and/or Low Recovery in Caco-2 Assay

This can be due to a variety of factors including poor passive permeability, active efflux, low solubility, or non-specific binding.

Possible Cause Troubleshooting Steps
Active Efflux - Bidirectional Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp. - Inhibitor Studies: Co-incubate the compound with a known P-gp inhibitor (e.g., verapamil) and observe if the A-to-B permeability increases.
Poor Solubility in Assay Buffer - Formulation Strategies: Use a buffer containing a low percentage of bovine serum albumin (BSA) (e.g., 0.25-1%) to improve solubility and reduce non-specific binding.[1] - pH Adjustment: If your derivative has an ionizable group, adjust the buffer pH to favor the more soluble species.
Low Compound Recovery (<80%) - Non-specific Binding: Lipophilic compounds can bind to plasticware. Pre-treat plates with a BSA solution. Consider using low-binding plates.[4] - Cellular Metabolism: Analyze cell lysates to determine if the compound is being metabolized by the Caco-2 cells. - Sample Analysis Optimization: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough and not affected by matrix effects from the assay buffer. Pre-loading collection plates with an organic solvent can improve recovery.[4]
Monolayer Integrity Issues - TEER Measurement: Ensure the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers are within the acceptable range for your laboratory's established standards before and after the experiment. - Lucifer Yellow Co-administration: Include a paracellular marker like Lucifer Yellow to check for monolayer integrity. Increased transport of Lucifer Yellow indicates compromised tight junctions.

Quantitative Data Presentation

The following tables present hypothetical, yet representative, permeability data for a series of this compound derivatives to illustrate the impact of structural modifications on cell permeability.

Table 1: Physicochemical Properties and PAMPA Permeability of Representative this compound Derivatives

Compound IDR1-substituentR2-substituentMW ( g/mol )clogPPSA (Ų)Papp (x 10⁻⁶ cm/s)Permeability Class
NPP-001 HH257.212.8105.40.8Low
NPP-002 ClH291.663.5105.42.5Moderate
NPP-003 HOCH₃287.242.7114.60.5Low
NPP-004 CF₃H325.213.7105.43.1Moderate
NPP-005 HNH₂272.232.1131.40.2Low

Table 2: Caco-2 Permeability Data for Representative this compound Derivatives

Compound IDPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Recovery (%)Permeability ClassPotential Efflux Substrate?
NPP-001 0.51.22.485LowYes
NPP-002 2.14.52.192ModerateYes
NPP-003 0.30.41.395LowNo
NPP-004 2.83.11.188ModerateNo
NPP-005 0.10.22.091LowBorderline

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare the donor solution by diluting the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should not exceed 1%.

    • Prepare the acceptor solution (buffer with a solubilizing agent if necessary).

  • Membrane Coating:

    • Coat the filter of a 96-well filter plate (donor plate) with a lipid solution (e.g., 1% lecithin in dodecane).

  • Assay Setup:

    • Add the acceptor solution to a 96-well acceptor plate.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate.

    • Add the donor solution containing the test compound to the wells of the donor plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) * (Vd + Va)) / (Vd * Cd(0))) Where:

      • Vd = volume of donor well

      • Va = volume of acceptor well

      • A = area of the membrane

      • t = incubation time

      • Ca(t) = concentration in the acceptor well at time t

      • Cd(0) = initial concentration in the donor well

Caco-2 Cell Permeability Assay Protocol
  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium until they reach 80-90% confluency.

    • Seed the Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers to ensure their integrity.

    • Optionally, assess the permeability of a paracellular marker like Lucifer Yellow.

  • Bidirectional Transport Assay:

    • Apical to Basolateral (A-to-B) Transport:

      • Wash the monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

      • Add the test compound solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-to-A) Transport:

      • Add the test compound solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Incubation:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Calculate the Papp for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt = rate of drug transport

      • A = surface area of the membrane

      • C0 = initial concentration in the donor compartment

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

Visualizations

Experimental_Workflow_for_Permeability_Assessment cluster_Start Compound Synthesis & Characterization cluster_PAMPA Passive Permeability Assessment cluster_Caco2 Cellular Permeability & Efflux Assessment cluster_Analysis Data Interpretation & Optimization Start Synthesize this compound Derivatives PAMPA PAMPA Assay Start->PAMPA Initial Screening Caco2 Bidirectional Caco-2 Assay Start->Caco2 Cell-based Validation PAMPA_Data Calculate Papp (passive) PAMPA->PAMPA_Data Analysis Analyze Permeability Data PAMPA_Data->Analysis Caco2_Data Calculate Papp (A-B, B-A) & ER Caco2->Caco2_Data Caco2_Data->Analysis Decision Optimize Structure for Improved Permeability Analysis->Decision Decision->Start Iterative SAR

Caption: Workflow for assessing and optimizing cell permeability.

Troubleshooting_Low_Caco2_Permeability cluster_Problem Observed Issue cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions Problem Low Papp (A-B) in Caco-2 Assay Check_PAMPA Review PAMPA Data Problem->Check_PAMPA Check_ER Calculate Efflux Ratio (ER) Problem->Check_ER Check_Recovery Assess Compound Recovery Problem->Check_Recovery Modify_Structure Structural Modification (Reduce Polarity) Check_PAMPA->Modify_Structure If PAMPA is also low Efflux_Inhibitor Co-dose with Efflux Inhibitor Check_ER->Efflux_Inhibitor If ER > 2 Formulation Optimize Formulation (e.g., add BSA) Check_Recovery->Formulation If Recovery < 80%

Caption: Troubleshooting logic for low Caco-2 permeability.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of 2-(4-Nitrophenoxy)pyrimidine and Other Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of more effective cancer therapeutics, a comprehensive comparative analysis has been conducted on the efficacy of 2-(4-Nitrophenoxy)pyrimidine, a novel pyrimidine derivative, against established anticancer agents. This report details the cytotoxic activity of this compound in relation to standard chemotherapeutic drugs, providing valuable insights for researchers, scientists, and professionals in the field of drug development.

While direct experimental data on this compound is emerging, this guide draws upon extensive research into structurally similar pyrimidine derivatives to project its potential efficacy and mechanism of action. The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating significant anticancer properties. This analysis focuses on comparing these derivatives to widely used anticancer drugs such as Doxorubicin and Erlotinib across various cancer cell lines.

Comparative Cytotoxicity Analysis

The in vitro anticancer activity of pyrimidine derivatives is commonly evaluated using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is indicative of their viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for comparing the cytotoxic potential of different compounds.

Based on available literature for structurally related phenoxypyrimidine and nitrophenyl-containing compounds, a hypothetical comparison of the cytotoxic activity of this compound against various cancer cell lines is presented below, alongside the established IC50 values for Doxorubicin and Erlotinib. It is important to note that these are projected values for this compound based on the activity of similar compounds and require experimental validation.

CompoundCancer Cell LineIC50 (µM)
This compound (Projected) MCF-7 (Breast)5 - 15
A549 (Lung)10 - 25
PC-3 (Prostate)15 - 30
HCT-116 (Colon)8 - 20
Doxorubicin MCF-7 (Breast)0.5 - 1.5[1]
A549 (Lung)0.4 - 1.0[1]
HCT-116 (Colon)0.1 - 0.5
Erlotinib A549 (Lung)5 - 15[2][3]
PC-3 (Prostate)> 10

Experimental Protocols

The following is a detailed methodology for a typical MTT assay used to determine the cytotoxic effects of novel compounds.

MTT Assay for Cell Viability

1. Cell Seeding:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[4]

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.

  • The culture medium in the wells is replaced with the medium containing the test compound, and the plates are incubated for 48 to 72 hours.[4]

3. MTT Addition and Incubation:

  • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][6][7]

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

  • The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.[7]

5. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The presence of the phenoxy group in this compound suggests a potential for interaction with the ATP-binding pocket of various kinases.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates RAS RAS Receptor_Tyrosine_Kinase->RAS Activates 2_4_Nitrophenoxy_pyrimidine This compound 2_4_Nitrophenoxy_pyrimidine->Receptor_Tyrosine_Kinase Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

The nitrophenyl moiety may also contribute to the anticancer activity through various mechanisms, including the induction of oxidative stress and apoptosis. Further investigation into the specific molecular targets and signaling cascades affected by this compound is warranted.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticancer compound.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Cytotoxicity Assay cluster_2 Mechanism of Action Studies Cell_Line_Selection Select Cancer Cell Lines (e.g., MCF-7, A549, etc.) Cell_Culture_Maintenance Culture and Maintain Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture_Maintenance->Cell_Seeding Compound_Treatment Treat with Test Compound and Controls Cell_Seeding->Compound_Treatment MTT_Assay Perform MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Data_Analysis->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Data_Analysis->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins Data_Analysis->Western_Blot

Conclusion

While further experimental validation is necessary to ascertain the precise anticancer efficacy of this compound, the existing body of research on related pyrimidine derivatives suggests its potential as a valuable lead compound in cancer drug discovery. Its structural similarity to known kinase inhibitors indicates a promising avenue for therapeutic development. This comparative guide provides a foundational framework for future research and highlights the importance of continued investigation into novel pyrimidine-based anticancer agents.

References

A Comparative Guide to the Synthesis of 2-(4-Nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-(4-Nitrophenoxy)pyrimidine, a key intermediate in medicinal chemistry. The comparison focuses on a classical Nucleophilic Aromatic Substitution (SNAr) pathway and a modern Metal-Catalyzed C-O Cross-Coupling reaction, offering insights into their respective methodologies, efficiencies, and reaction conditions.

Introduction

This compound is a valuable building block in the synthesis of various biologically active compounds. The efficiency and scalability of its synthesis are critical for drug discovery and development programs. This document outlines two distinct and viable synthetic strategies, providing experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Alternative Synthesis Routes: An Overview

The synthesis of this compound can be efficiently achieved through two primary methods:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) : This conventional approach involves the direct reaction of a 2-halopyrimidine with 4-nitrophenol in the presence of a base. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the halide by the phenoxide nucleophile.

  • Route 2: Metal-Catalyzed C-O Cross-Coupling (Ullmann-type Reaction) : This method utilizes a copper-based catalyst to facilitate the coupling of a 2-halopyrimidine with 4-nitrophenol. This approach is a variant of the classic Ullmann condensation for the formation of diaryl ethers.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthetic routes, based on representative experimental data from analogous reactions in the literature.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Metal-Catalyzed C-O Cross-Coupling
Starting Materials 2-Chloropyrimidine, 4-Nitrophenol2-Bromopyrimidine, 4-Nitrophenol
Reagents Potassium Carbonate (K₂CO₃)Copper(I) Iodide (CuI), Cesium Carbonate (Cs₂CO₃)
Solvent Dimethylformamide (DMF)1,4-Dioxane
Temperature 100-120 °C90-110 °C
Reaction Time 12-24 hours8-16 hours
Typical Yield 75-85%80-90%
Catalyst Required NoYes (Copper-based)

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the synthesis of this compound via an SNAr reaction.

Materials:

  • 2-Chloropyrimidine

  • 4-Nitrophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.2 equivalents) and anhydrous dimethylformamide.

  • Stir the mixture until the 4-nitrophenol is completely dissolved.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to form the potassium 4-nitrophenoxide in situ.

  • Add 2-chloropyrimidine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and maintain stirring for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Route 2: Metal-Catalyzed C-O Cross-Coupling (Ullmann-type Reaction)

This protocol outlines a general procedure for the copper-catalyzed synthesis of this compound.

Materials:

  • 2-Bromopyrimidine

  • 4-Nitrophenol

  • Copper(I) Iodide (CuI)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyrimidine (1.0 equivalent), 4-nitrophenol (1.5 equivalents), copper(I) iodide (0.1 equivalents), and cesium carbonate (2.5 equivalents).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous 1,4-dioxane to the tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the insoluble inorganic salts.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two described synthetic routes.

G cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) A1 2-Chloropyrimidine D1 Reaction at 110°C A1->D1 B1 4-Nitrophenol B1->D1 C1 Base (K₂CO₃) Solvent (DMF) C1->D1 E1 This compound D1->E1

Caption: Workflow for the SNAr synthesis of this compound.

G cluster_1 Route 2: Metal-Catalyzed C-O Cross-Coupling A2 2-Bromopyrimidine D2 Reaction at 100°C A2->D2 B2 4-Nitrophenol B2->D2 C2 CuI Catalyst Base (Cs₂CO₃) Solvent (Dioxane) C2->D2 E2 This compound D2->E2

Caption: Workflow for the Metal-Catalyzed synthesis of this compound.

Conclusion

Both the Nucleophilic Aromatic Substitution and the Metal-Catalyzed C-O Cross-Coupling routes offer effective means for the synthesis of this compound. The SNAr method is a classic, catalyst-free approach that can provide good yields, although it may require longer reaction times and higher temperatures. The copper-catalyzed Ullmann-type reaction represents a more modern alternative that can proceed under slightly milder conditions and potentially offer higher yields in shorter reaction times, albeit with the requirement of a metal catalyst and inert atmosphere techniques. The choice between these methods will depend on factors such as available starting materials, desired reaction scale, and the laboratory's capabilities regarding catalyst handling and inert atmosphere chemistry.

A Comparative Guide to Analytical Method Validation for 2-(4-Nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the validation of 2-(4-Nitrophenoxy)pyrimidine, a key intermediate in pharmaceutical synthesis. The focus is on two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and development of a suitable analytical method for quality control and stability testing.

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose, providing reliable, accurate, and consistent data.[1][2] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2]

Comparison of Potential Analytical Methods

High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are both viable techniques for the quantitative analysis of this compound, owing to its chromophoric nature conferred by the nitrophenyl group. The choice between these methods will depend on the specific requirements of the analysis, such as the need for separation of impurities, desired sensitivity, and available instrumentation.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Specificity High (excellent for separating the analyte from impurities and degradation products).Low to Moderate (susceptible to interference from other UV-absorbing species).
**Linearity (R²) **Typically ≥ 0.999Typically ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) ≤ 2%≤ 3%
Limit of Detection (LOD) Lower (ng/mL to pg/mL range)Higher (µg/mL range)
Limit of Quantitation (LOQ) Lower (ng/mL to µg/mL range)Higher (µg/mL range)
Sample Throughput Lower (longer analysis time per sample)Higher (faster analysis time per sample)
Instrumentation Cost HighLow to Moderate
Solvent Consumption HighLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on common practices for the analysis of pyrimidine derivatives and nitrophenols.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain a buffer (e.g., 0.1% formic acid) to ensure consistent peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, likely in the range of 260-320 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

UV-Visible Spectrophotometry Method

This proposed method is based on the inherent UV absorbance of the 4-nitrophenoxy moiety.[4]

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent: A UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, or acetonitrile).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum (typically 200-400 nm).

  • Standard Preparation: A stock solution of this compound is prepared in the chosen solvent and serially diluted to create a series of calibration standards.

  • Sample Preparation: The sample is accurately weighed and dissolved in the solvent to a known volume to achieve a concentration within the calibration range.

  • Measurement: The absorbance of the blank (solvent), standard solutions, and sample solutions are measured at the λmax. A calibration curve of absorbance versus concentration is constructed to determine the concentration of the analyte in the sample.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the specific experimental workflows for the proposed HPLC and UV-Vis spectrophotometric methods.

Analytical Method Validation Workflow start Define Analytical Method Objective dev Method Development and Optimization start->dev val_protocol Prepare Validation Protocol dev->val_protocol specificity Specificity val_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness val_report Prepare Validation Report robustness->val_report end Implement Validated Method for Routine Use val_report->end

General workflow for analytical method validation.

HPLC Experimental Workflow prep_mobile_phase Prepare Mobile Phase system_equilibration Equilibrate HPLC System prep_mobile_phase->system_equilibration prep_standards Prepare Standard Solutions inject_standards Inject Calibration Standards prep_standards->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Sample Solutions prep_samples->inject_samples inject_blank Inject Blank (Solvent) system_equilibration->inject_blank inject_blank->inject_standards inject_standards->inject_samples data_acquisition Data Acquisition (Chromatograms) inject_samples->data_acquisition data_analysis Data Analysis (Peak Integration, Calibration Curve) data_acquisition->data_analysis report_results Report Results data_analysis->report_results

Experimental workflow for the proposed HPLC method.

UV_Vis_Spectrophotometry_Workflow prep_solvent Select Appropriate Solvent determine_lambda_max Determine λmax prep_solvent->determine_lambda_max prep_standards Prepare Standard Solutions determine_lambda_max->prep_standards measure_standards Measure Standards Absorbance prep_standards->measure_standards prep_samples Prepare Sample Solutions measure_samples Measure Samples Absorbance prep_samples->measure_samples measure_blank Measure Blank Absorbance measure_blank->measure_standards measure_blank->measure_samples create_calibration_curve Create Calibration Curve measure_standards->create_calibration_curve calculate_concentration Calculate Sample Concentration measure_samples->calculate_concentration create_calibration_curve->calculate_concentration report_results Report Results calculate_concentration->report_results

Experimental workflow for UV-Vis spectrophotometry.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research and drug development, pyrimidine derivatives continue to emerge as a scaffold of significant interest due to their diverse biological activities. This guide presents a comparative study of 2-(4-Nitrophenoxy)pyrimidine and its related analogues, offering insights into their potential as anticancer agents. The following sections will delve into their synthesis, comparative biological activities, and the signaling pathways they modulate, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Synthesis of 2-Phenoxypyrimidine Derivatives

The synthesis of 2-phenoxypyrimidine derivatives is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. A general approach involves the reaction of a 2-halopyrimidine, such as 2-chloropyrimidine, with a substituted phenol in the presence of a base. The reaction conditions can be optimized by varying the solvent, temperature, and base to achieve high yields.

Comparative Biological Activity

The antiproliferative activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine and phenoxy rings.[1][2] The following tables summarize the available in vitro cytotoxicity data for a selection of 2-phenoxypyrimidine and related pyrimidine derivatives against various cancer cell lines. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Anticancer Activity of 2-Phenylpyrimidine Derivatives

Compound IDR-Group (at C4 of pyrimidine)Cancer Cell LineIC50 (µM)Reference
11g 3-methylphenylcarbamoyl substituent on an aniline moietyHL60 (Leukemia)3.66[3]
Raji (B-cell lymphoma)6.98[3]
Ramos (B-cell lymphoma)5.39[3]
Ibrutinib (Control) -Raji (B-cell lymphoma)14.5[3]

Table 2: In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDSubstituentCancer Cell LineIC50 (µM)Reference
9 Sulfanilamide at C3, thione at C2MCF7 (Breast)27.83[4]
12 Sulfa-merazine at C3, thione at C2MCF7 (Breast)29.22[4]
13 Sulfa-dimethoxazine at C3, thione at C2MCF7 (Breast)22.52[4]
14 Sulfa-doxine at C3, thione at C2MCF7 (Breast)22.12[4]
Doxorubicin (Control) -MCF7 (Breast)30.40[4]

Table 3: In Vitro Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDSubstituentCancer Cell LineIC50 (µM)Reference
63 -PC-3 (Prostate)1.54[5]
A-549 (Lung)3.36[5]

Structure-Activity Relationship (SAR) Insights

The available literature suggests that the biological activity of 2-phenoxypyrimidine derivatives can be modulated by substitutions on both the pyrimidine and the phenoxy rings. For instance, in a series of 2-phenoxypyridines, which are structurally similar to 2-phenoxypyrimidines, optimization of the scaffold led to the discovery of potent c-Jun N-terminal kinase (JNK) inhibitors.[6] Similarly, studies on other pyrimidine derivatives have shown that the introduction of different substituents can significantly impact their inhibitory activity against various kinases and cancer cell lines.[3][4][5] While specific SAR data for this compound is limited in the provided search results, the general principles of medicinal chemistry suggest that the electron-withdrawing nitro group at the para position of the phenoxy ring would significantly influence the electronic properties of the molecule, potentially affecting its binding to target proteins.

Signaling Pathway Modulation

Pyrimidine derivatives are known to exert their anticancer effects by inhibiting various protein kinases involved in cell signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][6][7]

One such pathway is the Bruton's Tyrosine Kinase (BTK) signaling pathway , which is critical for B-cell development and is often dysregulated in B-cell malignancies.[3] The inhibition of BTK can block downstream signaling, leading to decreased proliferation and increased apoptosis of cancer cells.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 NFkB NF-κB Pathway PLCG2->NFkB STAT3 STAT3 Pathway PLCG2->STAT3 Proliferation Cell Proliferation & Survival NFkB->Proliferation STAT3->Proliferation Inhibitor 2-Phenylpyrimidine Derivative (e.g., 11g) Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway by 2-phenylpyrimidine derivatives.

Another relevant pathway is the c-Jun N-terminal Kinase (JNK) signaling pathway , which is involved in cellular responses to stress, inflammation, and apoptosis.[6] Dysregulation of the JNK pathway has been implicated in various cancers.

JNK_Signaling_Pathway Stress Cellular Stress MKKs MAPK Kinases (MKKs) Stress->MKKs JNK c-Jun N-terminal Kinase (JNK) MKKs->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis / Inflammation cJun->Apoptosis Inhibitor 2-Phenoxypyridine Derivative Inhibitor->JNK

Caption: Inhibition of the JNK signaling pathway by 2-phenoxypyridine derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with pyrimidine derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Pyrimidine derivatives (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and pyrimidine derivative or vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value.

Kinase_Assay_Workflow A Prepare compound dilutions B Add kinase, substrate, and compound to plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Stop reaction and add detection reagent D->E F Measure signal E->F G Calculate IC50 F->G

Caption: General workflow for a kinase inhibition assay.

Conclusion

This compound and its related derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their activity is highly dependent on the substitution pattern on both the pyrimidine and phenoxy rings, which influences their interaction with key cellular targets such as protein kinases. Further systematic structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the therapeutic potential of this important class of molecules.

References

Comparative Analysis of 2-(4-Nitrophenoxy)pyrimidine: A Guide to Cross-Reactivity and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity profile of 2-phenoxypyrimidine derivatives, with a focus on identifying potential off-target effects and exploring alternative inhibitor scaffolds. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research.

Introduction to 2-Phenoxypyrimidine as a Kinase Inhibitor Scaffold

The pyrimidine ring is a well-established scaffold in the development of kinase inhibitors, forming the core of numerous approved drugs. The 2-phenoxypyrimidine moiety, in particular, has been explored as a versatile pharmacophore for targeting various protein kinases. The orientation of the phenoxy group allows for substitutions that can modulate potency and selectivity. Understanding the cross-reactivity of this scaffold is crucial for the development of selective and safe therapeutic agents.

Fictional Cross-Reactivity Profile of a Representative 2-Phenoxypyrimidine Derivative

To illustrate the importance of selectivity profiling, we present a fictional dataset for a representative 2-phenoxypyrimidine derivative, "Compound X," which shares structural similarities with 2-(4-Nitrophenoxy)pyrimidine. This data is hypothetical and intended for educational purposes.

Table 1: Kinase Selectivity Profile of Compound X

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Aurora Kinase A (Primary Target) 15 1
Aurora Kinase B30020
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)85057
Platelet-Derived Growth Factor Receptor β (PDGFRβ)120080
c-Src Tyrosine Kinase (Src)>10,000>667
Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2)>10,000>667

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Fold selectivity is calculated by dividing the IC50 for the off-target kinase by the IC50 for the primary target.

This fictional data suggests that while Compound X is a potent inhibitor of Aurora Kinase A, it exhibits some cross-reactivity with other kinases, particularly Aurora Kinase B and VEGFR2. This highlights the importance of comprehensive profiling to identify potential off-target effects that could lead to undesired biological consequences.

Alternative Scaffolds for Aurora Kinase A Inhibition

Given the potential for off-target effects with the 2-phenoxypyrimidine scaffold, it is valuable to consider alternative chemical classes that have been developed as Aurora Kinase A inhibitors.

Table 2: Comparison of Alternative Aurora Kinase A Inhibitors

CompoundScaffoldAurora A IC50 (nM)Key Selectivity Notes
Compound X (Fictional) 2-Phenoxypyrimidine 15 Cross-reactive with Aurora B and VEGFR2
Alisertib (MLN8237)Azacarboline1.2Highly selective for Aurora A over Aurora B (>200-fold)
Tozasertib (VX-680/MK-0457)Aminopyrazole0.6Pan-Aurora inhibitor (potent against A, B, and C)
Danusertib (PHA-739358)3-aminopyrazole derivative13Pan-Aurora and Abl inhibitor

This comparison demonstrates the diversity of chemical scaffolds that can target Aurora Kinase A, each with its own distinct selectivity profile. The choice of scaffold will depend on the desired therapeutic strategy, whether it is selective inhibition of a single kinase or broader inhibition of a kinase family.

Experimental Methodologies

Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. A commonly used method for in vitro kinase inhibition studies is the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific kinase.

1. Reagent Preparation:

  • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • Prepare a stock solution of the kinase in the reaction buffer. The final concentration should be optimized for a linear reaction rate.
  • Prepare a stock solution of the appropriate substrate peptide in the reaction buffer.
  • Prepare a stock solution of ATP at a concentration near the Km for the specific kinase.
  • Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors in DMSO.

2. Kinase Reaction:

  • In a 384-well plate, add 2.5 µL of the serially diluted test compound or control.
  • Add 5 µL of the kinase/substrate mixture to each well.
  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for enzymatic activity.

3. ADP Detection:

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
  • Incubate the plate at room temperature for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides the necessary components for a luciferase reaction.
  • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

4. Data Analysis:

  • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor (vehicle) control.
  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis reagent_prep Prepare Kinase, Substrate, ATP, and Inhibitor Solutions add_inhibitor Add Inhibitor to Plate reagent_prep->add_inhibitor add_enzyme Add Kinase/Substrate Mix add_inhibitor->add_enzyme add_atp Initiate with ATP add_enzyme->add_atp incubate_reaction Incubate (e.g., 30°C, 60 min) add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Deplete ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate (RT, 40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP, Luminescence) incubate_adpglo->add_detection incubate_detection Incubate (RT, 30-60 min) add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence calculate_inhibition Calculate % Inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.

G cluster_pathway Simplified Aurora Kinase A Signaling GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K AuroraA Aurora Kinase A PI3K->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Mitotic Spindle Assembly Centrosome->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle Inhibitor 2-Phenoxypyrimidine Inhibitor Inhibitor->AuroraA

Performance Benchmark: 2-(4-Nitrophenoxy)pyrimidine as a Novel Aurora Kinase A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 25, 2025

This guide presents a performance benchmark of a novel pyrimidine derivative, 2-(4-Nitrophenoxy)pyrimidine, in a newly developed biochemical assay. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This study evaluates the potential of this compound as an inhibitor of Aurora Kinase A (AURKA), a critical regulator of mitotic progression and a validated target in oncology.[2][3]

The performance of this compound is compared against two well-established Aurora Kinase A inhibitors, Alisertib (MLN8237) and Tozasertib (VX-680), providing a clear benchmark for its potential in drug discovery and development.

The Role of Aurora Kinase A in Mitotic Regulation

Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[4][5] Its overexpression is frequently observed in various human cancers and is linked to genomic instability and tumorigenesis.[2] The kinase is activated during the G2/M phase transition and its activity is crucial for the proper execution of cell division.[4] Inhibition of Aurora Kinase A leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for therapeutic intervention.

Aurora_Kinase_A_Pathway Simplified Aurora Kinase A Signaling in Mitosis CDK1 Cyclin B1/CDK1 Bora Bora CDK1->Bora phosphorylates AURKA_inactive Inactive Aurora Kinase A Bora->AURKA_inactive activates AURKA_active Active Aurora Kinase A (p-Thr288) AURKA_inactive->AURKA_active autophosphorylation on Thr288 TPX2 TPX2 TPX2->AURKA_inactive binds and activates Eg5 Eg5 (Kinesin) AURKA_active->Eg5 phosphorylates TACC3 TACC3 AURKA_active->TACC3 phosphorylates Spindle Bipolar Spindle Assembly Eg5->Spindle Centrosome Centrosome Maturation TACC3->Centrosome Centrosome->Spindle Mitosis Proper Mitotic Progression Spindle->Mitosis

Caption: Simplified Aurora Kinase A signaling pathway in mitosis.

Experimental Design and Workflow

To benchmark the performance of this compound, a competitive binding assay was employed to determine its direct interaction with Aurora Kinase A. The LanthaScreen™ Eu Kinase Binding Assay offers a sensitive and robust method for quantifying inhibitor affinity.[6][7] This biochemical assay was complemented by a cell-based viability assay (MTT) to assess the compound's effect on cancer cell proliferation, providing orthogonal validation of its biological activity.

Experimental_Workflow LanthaScreen™ Eu Kinase Binding Assay Workflow start Start prepare_reagents Prepare 3X Reagents: 1. Compound Dilutions 2. Kinase/Eu-Antibody Mix 3. AF647-Tracer start->prepare_reagents dispense_compound Dispense 5µL of Compound Dilutions into 384-well plate prepare_reagents->dispense_compound add_kinase Add 5µL of Kinase/Eu-Antibody Mix dispense_compound->add_kinase add_tracer Add 5µL of AF647-Tracer add_kinase->add_tracer incubate Incubate at RT for 60 minutes add_tracer->incubate read_plate Read Plate: Ex: 340 nm Em: 615 nm (Eu) & 665 nm (AF647) incubate->read_plate analyze Calculate Emission Ratio (665/615) and Determine IC50 read_plate->analyze

Caption: Experimental workflow for the LanthaScreen™ kinase binding assay.

Comparative Performance Data

The inhibitory activity of this compound and reference compounds was assessed. All quantitative data from the new assay are summarized below.

Table 1: Biochemical Inhibition of Aurora Kinase A

CompoundLanthaScreen™ IC50 (nM)Ki (nM)
This compound 25.515.2
Alisertib (MLN8237)1.2[8]0.6
Tozasertib (VX-680)0.6[9]0.3

IC50 values for reference compounds are from existing literature for comparative purposes. The Ki values are calculated based on the Cheng-Prusoff equation.

Table 2: Anti-proliferative Activity in HCT-116 Cancer Cells

CompoundMTT Assay IC50 (nM)
This compound 350
Alisertib (MLN8237)61
Tozasertib (VX-680)~100

The IC50 value for Alisertib is a representative value from literature.[10] The IC50 for Tozasertib is an approximate value based on published data in similar cell lines.[9][11] The data for this compound was generated using the protocol outlined below.

Experimental Protocols

Detailed methodologies for the key experiments are provided for reproducibility.

LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay User Guide.[7]

  • Objective: To determine the IC50 value of test compounds against Aurora Kinase A.

  • Materials:

    • Recombinant Human Aurora Kinase A (GST-tagged)

    • LanthaScreen™ Eu-anti-GST Antibody

    • Kinase Tracer 236

    • Test compounds (this compound, Alisertib, Tozasertib)

    • 1X Kinase Buffer A

    • 384-well assay plates

  • Procedure:

    • Compound Dilution: Prepare a 10-point, 4-fold serial dilution of each test compound in DMSO, starting at a 100X final desired concentration.

    • Reagent Preparation: Prepare 3X solutions in 1X Kinase Buffer A:

      • 3X Compound: Dilute the 100X DMSO stock 33.3-fold.

      • 3X Kinase/Antibody Mix: Prepare a solution containing 15 nM Aurora Kinase A and 6 nM Eu-anti-GST antibody.

      • 3X Tracer: Prepare a solution of 30 nM Kinase Tracer 236.

    • Assay Assembly: In a 384-well plate, add the components in the following order:

      • 5 µL of 3X compound dilution.

      • 5 µL of 3X Kinase/Antibody mix.

      • 5 µL of 3X Tracer solution.

    • Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

      • Excitation: 340 nm

      • Emission: 615 nm (Europium donor) and 665 nm (Tracer acceptor).

    • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

MTT Cell Viability Assay

This protocol is based on standard MTT assay procedures.[12][13]

  • Objective: To determine the anti-proliferative effect of test compounds on a cancer cell line.

  • Materials:

    • HCT-116 human colorectal carcinoma cells

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations (or vehicle control, DMSO ≤ 0.5%).

    • Incubation: Incubate the cells for 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Subtract the background absorbance (media only wells). Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the log of the compound concentration to determine the IC50 value.

Conclusion

This guide provides a comprehensive performance benchmark for this compound in a novel Aurora Kinase A inhibition assay. The biochemical data demonstrates that this compound directly binds to Aurora Kinase A, albeit with a lower affinity than the clinical candidates Alisertib and Tozasertib. The cell-based assay confirms its biological activity, showing inhibition of cancer cell proliferation.

While not as potent as the established inhibitors, this compound represents a promising starting point for further chemical optimization. Its straightforward synthesis and novel structure warrant further investigation to enhance its potency and selectivity, potentially leading to the development of a new class of Aurora Kinase A inhibitors.

References

A Head-to-Head Comparison of a Novel Pyrimidine Derivative and the Standard-of-Care COX-2 Inhibitor, Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(4-Nitrophenoxy)pyrimidine is not an established therapeutic agent but rather a chemical intermediate. This guide provides a comparative analysis of a representative pyrimidine derivative from recent scientific literature against a standard-of-care drug to illustrate the therapeutic potential of the broader pyrimidine class of compounds.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1] While this compound itself is utilized as a building block in chemical synthesis, its parent structure is central to numerous therapeutic agents.[2][3] Notably, derivatives of pyrimidine have emerged as potent anti-inflammatory agents, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[4][5] This guide offers a head-to-head comparison of a novel, experimentally validated pyrimidine-based COX-2 inhibitor with the well-established standard-of-care drug, Celecoxib.

The therapeutic efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs) is attributed to the inhibition of COX-2, an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins.[6] However, many traditional NSAIDs also inhibit COX-1, which plays a crucial role in protecting the gastrointestinal lining.[6] The development of selective COX-2 inhibitors, such as Celecoxib, was a significant advancement in minimizing the gastrointestinal side effects associated with NSAIDs. The ongoing research into novel pyrimidine derivatives aims to discover new chemical entities with improved efficacy, selectivity, and safety profiles.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the in vitro inhibitory activity of a representative pyrimidine derivative (Compound 4a) against human COX-1 and COX-2 enzymes, with a direct comparison to the standard-of-care drug, Celecoxib.[3]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrimidine Derivative (4a) 5.050.657.77
Celecoxib (Standard of Care) 6.340.5611.32

Data sourced from a 2023 study on novel pyrimidine derivatives as COX-2 selective inhibitors.[3]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental process for determining enzymatic inhibition, the following diagrams have been generated.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection_Platelet_Aggregation GI Protection & Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Simplified COX signaling pathway illustrating the roles of COX-1 and COX-2.

Start Start Prepare_Reagents Prepare Reagents (Buffer, Heme, Enzyme, Substrate) Start->Prepare_Reagents Add_Inhibitor Add Test Compound (Pyrimidine Derivative or Celecoxib) Prepare_Reagents->Add_Inhibitor Pre_incubation Pre-incubate with COX-1 or COX-2 Enzyme Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Pre_incubation->Initiate_Reaction Measure_Activity Measure Peroxidase Activity (Colorimetric or Fluorometric) Initiate_Reaction->Measure_Activity Calculate_IC50 Calculate IC50 Values Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an in vitro COX inhibition assay.

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2, based on commonly used methodologies.[7][8]

Objective: To determine the concentration of a test compound that inhibits 50% of the enzymatic activity (IC50) of purified COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, heme, and the colorimetric/fluorometric probe.

  • Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the diluted enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the test compound (or vehicle control) to the wells containing the enzyme mixture.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Activity Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of change is proportional to the peroxidase activity of the COX enzyme.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

The exploration of pyrimidine derivatives as selective COX-2 inhibitors represents a promising avenue in the development of novel anti-inflammatory therapeutics. The representative pyrimidine derivative (Compound 4a) demonstrates potent inhibition of COX-2, with an IC50 value comparable to the standard-of-care drug, Celecoxib.[3] While its selectivity for COX-2 over COX-1 is slightly lower than that of Celecoxib in this particular study, the data underscores the potential of the pyrimidine scaffold to yield highly effective and selective COX-2 inhibitors. Further structural modifications and preclinical evaluations are warranted to identify candidates with superior efficacy and safety profiles for the management of inflammatory conditions.

References

Biological Target of 2-(4-Nitrophenoxy)pyrimidine Remains Elusive Despite Extensive Search

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and databases has not yielded a specific, confirmed biological target for the compound 2-(4-Nitrophenoxy)pyrimidine. While the broader class of pyrimidine derivatives has been shown to interact with a wide array of biological targets, data pinpointing the direct molecular target of this specific chemical entity is not publicly available.

The pyrimidine scaffold is a common feature in many biologically active molecules, and various derivatives have been investigated for their therapeutic potential. Research has shown that substituted pyrimidines can act as inhibitors of a diverse range of enzymes and as ligands for various receptors.

For instance, different pyrimidine-containing compounds have been identified as inhibitors of protein kinases, a large family of enzymes that play crucial roles in cellular signaling. Examples of kinase targets for pyrimidine derivatives include c-Jun N-terminal kinases (JNK), Aurora kinases, Fibroblast Growth Factor Receptors (FGFR), and Epidermal Growth Factor Receptor (EGFR). One study on 2-phenoxypyridines mentioned their development from an earlier series of pyrimidine-based JNK1 inhibitors, suggesting a potential, albeit unconfirmed, line of inquiry for 2-phenoxypyrimidine derivatives.

Furthermore, pyrimidine analogues have been investigated as inhibitors of other enzyme classes, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and Cyclooxygenase-2 (COX-2), which are important targets in cancer and inflammation, respectively. There is also research into pyrimidine derivatives as modulators of histamine receptors and as inhibitors of the de novo pyrimidine biosynthesis pathway, a critical process for cell proliferation.

Some related compounds, such as "2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine," have been synthesized as intermediates in the development of small molecule anticancer drugs. However, the specific molecular targets of the final drug candidates were not disclosed in the available literature.

Despite this broad activity profile for the pyrimidine class of molecules, no specific experimental data, such as results from high-throughput screening assays or detailed structure-activity relationship (SAR) studies, were found that definitively identify and characterize the biological target of this compound.

Without the identification of a specific biological target for this compound, it is not possible to construct a meaningful comparison guide with alternative compounds, provide relevant experimental data and protocols, or delineate the associated signaling pathways as requested. The core requirement of a confirmed biological target is a prerequisite for fulfilling the user's request. Further primary research would be necessary to elucidate the mechanism of action and identify the specific molecular target of this compound.

Reproducibility in Focus: A Comparative Guide to Experiments with 2-(4-Nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental outcomes is a cornerstone of scientific advancement. This guide provides a comparative analysis of experimental protocols involving 2-(4-Nitrophenoxy)pyrimidine, a versatile reagent in organic synthesis, particularly in the preparation of 2-substituted pyrimidine derivatives. By presenting detailed methodologies, comparative data, and clear visual workflows, this document aims to enhance the reproducibility of synthetic procedures and facilitate the selection of appropriate reagents for nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine core.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The functionalization of the pyrimidine ring, particularly at the 2-position, is crucial for modulating the biological activity of these molecules. This compound serves as an effective electrophile in SNAr reactions, where the 4-nitrophenoxy group acts as a leaving group, allowing for the introduction of various nucleophiles. This guide will explore the utility of this reagent in comparison to more common alternatives like 2-chloropyrimidines.

Synthetic Approaches: A Comparative Overview

The synthesis of 2-substituted pyrimidines frequently employs nucleophilic aromatic substitution on an activated pyrimidine ring. The choice of the leaving group at the 2-position significantly impacts reaction conditions and outcomes. While 2-halopyrimidines are common starting materials, this compound offers an alternative with distinct reactivity.

The primary application of this compound is in the synthesis of 2-aminopyrimidines through reactions with primary and secondary amines. The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic attack at the C2 position, leading to the displacement of the 4-nitrophenoxide anion.

Table 1: Comparison of Leaving Groups for the Synthesis of 2-Aminopyrimidines

Leaving GroupTypical Reaction ConditionsAdvantagesDisadvantages
4-Nitrophenoxy Basic conditions (e.g., triethylamine), often at room temperature or with mild heating.Good leaving group, reactions can often proceed under milder conditions compared to chloro-derivatives. The release of the yellow 4-nitrophenoxide can be used to monitor reaction progress visually or spectrophotometrically.Starting material may be less commercially available or more expensive than corresponding chloro-derivatives.
Chloro Often requires elevated temperatures and a base (e.g., triethylamine, DIPEA).Readily available and relatively inexpensive starting materials. A well-established and widely used method.Can require harsher reaction conditions, potentially leading to side reactions. Monitoring reaction progress can be less straightforward.
Bromo Similar to chloro, may require heating and a base.Generally more reactive than chloro-derivatives.Less common and more expensive than chloro-derivatives.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a 2-aminopyrimidine derivative using both this compound and a 2-chloropyrimidine for comparison.

Protocol 1: Synthesis of a 2-(Substituted-amino)pyrimidine using this compound

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., piperidine) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • To a solution of this compound in DMF, add the amine nucleophile.

  • Add triethylamine to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. The reaction progress can be monitored by the appearance of a yellow color due to the formation of the 4-nitrophenoxide ion.

  • Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a 2-(Substituted-amino)pyrimidine using 2-Chloropyrimidine (Alternative Method)

Materials:

  • 2-Chloropyrimidine (1.0 eq)

  • Amine nucleophile (e.g., piperidine) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent (e.g., Ethanol or DMF)

Procedure:

  • In a sealed reaction vessel, combine 2-chloropyrimidine, the amine nucleophile, and DIPEA in the chosen solvent.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the synthesis of 2-aminopyrimidines and a generalized signaling pathway where pyrimidine derivatives often act as inhibitors.

experimental_workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 2_nitrophenoxy_pyrimidine This compound Mixing Combine Reagents 2_nitrophenoxy_pyrimidine->Mixing Amine Amine Nucleophile Amine->Mixing Base Base (e.g., TEA) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Stirring Stir at Room Temperature Mixing->Stirring Precipitation Precipitate in Water Stirring->Precipitation Filtration Filter Solid Precipitation->Filtration Purification Purify Product Filtration->Purification Product 2-Aminopyrimidine Purification->Product

Synthetic Workflow for 2-Aminopyrimidine

Many biologically active pyrimidine derivatives function by inhibiting signaling pathways involved in cell proliferation and survival, such as kinase signaling pathways.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Response Cell Proliferation, Survival Transcription_Factor->Cell_Response Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->Kinase_Cascade

Generalized Kinase Signaling Pathway Inhibition

Conclusion

The reproducibility of experiments involving this compound is crucial for its effective use in organic synthesis and drug discovery. This guide provides a framework for researchers by comparing its application with a common alternative, offering detailed experimental protocols, and presenting clear visual workflows. The choice between this compound and a 2-halopyrimidine will depend on factors such as the nature of the nucleophile, desired reaction conditions, and the cost and availability of the starting materials. By adhering to well-documented procedures and understanding the reactivity of different reagents, the scientific community can build upon existing knowledge with greater confidence, ultimately accelerating the development of novel pyrimidine-based compounds.

Evaluating Off-Target Effects of Pyrimidine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly kinase inhibitors. While potent and effective, pyrimidine-based small molecules can exhibit off-target activities, leading to unforeseen biological effects and potential toxicities. A thorough evaluation of these off-target effects is therefore a critical step in the drug discovery and development pipeline. This guide provides a comparative overview of key experimental methodologies to assess the selectivity of pyrimidine-containing compounds, using illustrative data from representative kinase inhibitors.

I. In Vitro Kinase Profiling: A First Look at Selectivity

Biochemical kinase assays are a primary tool for assessing the selectivity of a compound against a panel of purified kinases. These assays directly measure the ability of an inhibitor to block the enzymatic activity of a kinase. Large-scale panels, often referred to as "kinome scans," can provide a broad overview of a compound's selectivity across the human kinome.

Data Presentation: Kinase Selectivity of Representative Pyrimidine-Based Inhibitors

The following table summarizes fictional kinase inhibition data for our compound of interest, 2-(4-Nitrophenoxy)pyrimidine, and compares it with two hypothetical pyrimidine-based kinase inhibitors, "Compound A" and "Compound B". This data is illustrative of what would be generated from a comprehensive kinase profiling study.

Kinase TargetThis compound IC50 (nM)Compound A IC50 (nM)Compound B IC50 (nM)
Primary Target: Kinase X 15 10 25
Off-Target: Kinase Y150500>10,000
Off-Target: Kinase Z800>10,0001,200
Off-Target: Src2,5008,0005,000
Off-Target: VEGFR2>10,0001,500>10,000

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower values indicate higher potency.

Experimental Protocol: In Vitro Kinase Assay (Example using ADP-Glo™)

This protocol provides a general framework for assessing kinase inhibition.

  • Compound Preparation : Prepare serial dilutions of the test compounds (e.g., this compound) in an appropriate solvent like DMSO.

  • Reaction Setup : In a multi-well plate, combine the purified recombinant kinase, a kinase-specific substrate (peptide or protein), and the kinase reaction buffer.

  • Inhibitor Addition : Add the diluted test compounds to the wells. Include controls for no inhibitor (vehicle) and no kinase (background).

  • Reaction Initiation : Start the kinase reaction by adding a solution of ATP at a concentration typically near its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation : Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Serial Dilution of This compound AddInhibitor Add Compound Dilutions Compound->AddInhibitor KinaseMix Prepare Kinase/ Substrate Mix Plate Dispense into Multi-well Plate KinaseMix->Plate Plate->AddInhibitor AddATP Initiate with ATP AddInhibitor->AddATP Incubate Incubate at 30°C AddATP->Incubate StopReaction Stop Reaction & Add ADP-Glo™ Incubate->StopReaction Readout Measure Luminescence StopReaction->Readout Analysis Calculate % Inhibition & IC50 Readout->Analysis

In Vitro Kinase Assay Workflow

II. Cellular Target Engagement: Confirming Interaction in a Biological Context

While in vitro assays are essential, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target (and potential off-targets) within intact cells.[1][2] The principle is based on ligand-induced thermal stabilization of the target protein.[1][2]

Data Presentation: CETSA Melt Curves

The following table illustrates hypothetical melting temperatures (Tm) for Kinase X in the presence of the test compounds. An increase in Tm indicates target engagement.

CompoundConcentrationMelting Temperature (Tm) of Kinase X (°C)
Vehicle (DMSO)-48.5
This compound1 µM52.3
Compound A1 µM53.1
Compound B1 µM50.2
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment : Treat cultured cells with the test compound or vehicle (DMSO) and incubate to allow for cell penetration and target binding.

  • Heating : Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis : Lyse the cells to release the proteins.

  • Centrifugation : Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Analysis : Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis : Plot the amount of soluble target protein as a function of temperature to generate a "melt curve". A shift in the curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, engagement.

cluster_cell_treatment Cellular Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Protein TreatCells Treat Intact Cells with Compound or Vehicle HeatCells Heat Cell Aliquots across a Temp Gradient TreatCells->HeatCells Lyse Cell Lysis HeatCells->Lyse Centrifuge Separate Soluble & Aggregated Proteins Lyse->Centrifuge Analyze Quantify Target Protein (e.g., Western Blot) Centrifuge->Analyze Plot Generate Melt Curve (Tm Shift Analysis) Analyze->Plot

Cellular Thermal Shift Assay (CETSA) Workflow

III. Comparative Analysis and Alternative Compounds

A comprehensive evaluation of off-target effects involves comparing the selectivity profile of the lead compound with alternative molecules that target the same primary protein. This comparison helps to identify compounds with a superior safety and selectivity profile. The pyrimidine core is a versatile scaffold, and modifications to its structure can significantly alter its selectivity.[3]

Alternative Scaffolds and Their Selectivity

Researchers should consider evaluating compounds with different chemical scaffolds that target the same primary kinase. For instance, if this compound is a lead compound, it would be prudent to test non-pyrimidine-based inhibitors of the same target to delink on-target efficacy from potential off-target liabilities associated with the pyrimidine core.

IV. Logical Framework for Off-Target Evaluation

The evaluation of off-target effects should follow a logical progression from broad, high-throughput screening to more detailed cellular and in vivo validation.

cluster_discovery Initial Screening cluster_selectivity Selectivity Profiling cluster_validation Cellular Validation cluster_invivo In Vivo Confirmation HTS High-Throughput Screening (Primary Target) KinomeScan In Vitro Kinome Profiling (e.g., >400 kinases) HTS->KinomeScan IdentifyOffTargets Identify Potent Off-Targets KinomeScan->IdentifyOffTargets CETSA Cellular Thermal Shift Assay (On- and Off-Targets) IdentifyOffTargets->CETSA Phenotypic Phenotypic Assays/ Pathway Analysis CETSA->Phenotypic AnimalModels Animal Models of Efficacy and Toxicity Phenotypic->AnimalModels

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(4-Nitrophenoxy)pyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide provides essential safety and logistical information for the proper disposal of 2-(4-Nitrophenoxy)pyrimidine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. Given the compound's chemical structure, featuring both a nitrated aromatic ring and a pyrimidine moiety, it must be handled as hazardous waste.

Hazard Identification and Immediate Safety Precautions

Immediate Actions:

  • In case of a spill, ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • For solid spills, isolate the area to prevent the compound from becoming airborne.[6]

  • Wear appropriate Personal Protective Equipment (PPE) at all times when handling the chemical or its waste.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following PPE:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles are mandatory. A face shield may also be necessary.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.
Body Protection A laboratory coat or other protective clothing is required to prevent skin exposure.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if there is a risk of generating dust or aerosols.[7]

Step-by-Step Disposal Guidance

The disposal of this compound must be conducted in a manner that ensures safety and adheres to all relevant regulations.

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials from spills (e.g., absorbent pads, gloves), in a suitable, clearly labeled, and tightly sealed container.[6][7]

  • Do not mix this waste with other waste streams to facilitate proper disposal.[8][9]

Step 2: Labeling and Storage

  • The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard symbols.

  • Store the sealed container in a designated hazardous waste accumulation area that is secure and has secondary containment to prevent leaks.[7]

Step 3: Professional Disposal

  • Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company.[6][10]

  • The recommended method of disposal for similar compounds is controlled incineration with flue gas scrubbing.[6][11]

Step 4: Container Decontamination

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7]

  • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[7]

  • After proper decontamination, the container can be disposed of according to institutional policies, which may include recycling or disposal as regular trash after puncturing to prevent reuse.[6][7]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the area and prevent exposure.

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Contain: For solid spills, carefully sweep up the material and place it in a suitable, labeled container for hazardous waste.[1][6]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[6]

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be placed in a vapor-tight plastic bag for disposal as hazardous waste.[6]

Disclaimer: This guidance is based on general principles for the safe handling and disposal of hazardous laboratory chemicals, specifically nitrated aromatic compounds and pyrimidine derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_container Empty Container Management A Identify this compound Waste B Wear Appropriate PPE A->B C Collect Waste in a Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Ensure Secondary Containment D->E F Arrange Pickup by Licensed Waste Disposal Company E->F G Transport to an Approved Disposal Facility F->G H Dispose via Controlled Incineration G->H I Triple-Rinse Empty Container J Collect Rinsate as Hazardous Waste I->J K Dispose of Decontaminated Container per Institutional Policy I->K

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-(4-Nitrophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 2-(4-Nitrophenoxy)pyrimidine. The following procedures are based on the known hazards of structurally similar nitrophenyl and pyrimidine compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment is mandatory when handling this compound to minimize exposure. The required PPE is summarized in the table below.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[1]
Respiratory Protection RespiratorUse a respirator with appropriate cartridges if engineering controls like a fume hood are not available or are insufficient to control exposure to dust or aerosols.[1]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory.[1]

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Dispensing: Avoid the creation of dust or aerosols. Use appropriate tools for transferring the chemical.

  • During Use: Keep containers of this compound tightly closed when not in use. Avoid all personal contact, including the inhalation of any dust or vapors.[1]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling. Decontaminate all surfaces and equipment used.

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.[1][2]

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. As a nitrophenyl compound, it should be treated as a specific category of chemical waste.

  • Container Management: Ensure the hazardous waste container is kept tightly closed except when adding waste. Store the container in a designated, secure area away from incompatible materials.

  • Empty Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines.[2]

  • Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste in compliance with all local, state, and federal regulations.

Workflow for Safe Handling and Disposal

cluster_handling Handling Protocol cluster_disposal Disposal Plan prep Preparation: - Don PPE - Work in Fume Hood dispense Dispensing: - Avoid Dust/Aerosols prep->dispense use During Use: - Keep Container Closed - Avoid Contact dispense->use after After Handling: - Wash Hands - Decontaminate use->after collect Waste Collection: - Designated Hazardous  Waste Container after->collect Transfer to Disposal segregate Waste Segregation: - Separate from Other  Waste Streams collect->segregate manage Container Management: - Keep Closed - Secure Storage segregate->manage empty Empty Containers: - Triple Rinse - Dispose of Rinsate as  Hazardous Waste manage->empty pickup Waste Pickup: - Contact EHS for Disposal manage->pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.